7-Bromo-2-chloroquinoline-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKVZDXSWJHLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588864 | |
| Record name | 7-Bromo-2-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136812-31-2 | |
| Record name | 7-Bromo-2-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-chloroquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde
CAS Number: 136812-31-2
This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical and material science applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a polyfunctionalized heterocyclic compound featuring a quinoline core substituted with a bromine atom, a chlorine atom, and a reactive carbaldehyde group. These features make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136812-31-2 | Various Chemical Suppliers |
| Molecular Formula | C₁₀H₅BrClNO | Various Chemical Suppliers |
| Molecular Weight | 270.51 g/mol | Various Chemical Suppliers |
| Appearance | Yellow to off-white solid | [1] |
| Purity | ≥95% | Various Chemical Suppliers |
| Boiling Point (Predicted) | 389.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.727 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -2.89 ± 0.50 | [2] |
Synthesis
The primary synthetic route to this compound and its analogs is the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of substituted acetanilides.
General Experimental Protocol for Vilsmeier-Haack Synthesis
This protocol is adapted from the well-established synthesis of 2-chloroquinoline-3-carbaldehydes.
Materials:
-
Substituted p-bromoacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (1.5-2 equivalents) is added dropwise at 0-5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
The corresponding p-bromoacetanilide (1 equivalent) is then added portion-wise to the reaction mixture.
-
The reaction mixture is heated to 70-80 °C and maintained for several hours (typically 4-16 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound.
Chemical Reactivity and Experimental Protocols
The presence of a reactive aldehyde group and a labile chlorine atom at the 2-position of the quinoline ring makes this compound a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The bromine atom at the 7-position also offers a handle for further functionalization, for instance, through cross-coupling reactions.
Condensation Reactions of the Aldehyde Group
The carbaldehyde functionality readily undergoes condensation reactions with various nucleophiles to form Schiff bases and other derivatives.
General Protocol for Schiff Base Formation:
-
A solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol is prepared.
-
The desired primary amine (1-1.2 equivalents) is added to the solution.
-
A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed if necessary.
Nucleophilic Substitution of the Chlorine Atom
The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
General Protocol for Nucleophilic Substitution:
-
This compound (1 equivalent) is dissolved in a suitable solvent like DMF or ethanol.
-
The nucleophile (e.g., a thiol, amine, or alkoxide, 1.2-1.5 equivalents) and a base (e.g., K₂CO₃, NaH) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and monitored by TLC.
-
After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling of the Bromo and Chloro Groups
The bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective functionalization.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Development and Biological Activity
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The 7-bromo-2-chloroquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. For instance, 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid has been identified as a highly active antitumor agent.[4]
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets. Chloroquine, a well-known quinoline derivative, is known to inhibit autophagy, which in turn can modulate signaling pathways such as the NF-κB pathway.[5] This mechanism is of significant interest in cancer research, as the inhibition of autophagy can sensitize cancer cells to apoptosis.[5]
Proposed Signaling Pathway: Inhibition of NF-κB via Autophagy Blockade
The following diagram illustrates the proposed mechanism by which chloroquine and its derivatives can inhibit the NF-κB signaling pathway.
Caption: Proposed mechanism of NF-κB inhibition by chloroquine analogs.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its rich chemistry, stemming from the presence of multiple reactive sites, allows for the generation of diverse and complex molecular architectures. The established link between the broader quinoline class and significant biological activities, particularly in the context of anticancer and antimalarial drug discovery, underscores the importance of this compound as a key building block for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this promising molecule.
References
- 1. This compound|CAS 136812-31-2 [rlavie.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic intermediate, 7-Bromo-2-chloroquinoline-3-carbaldehyde. The information is compiled for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's known characteristics, experimental protocols for its synthesis, and relevant data presented in a clear and accessible format.
Core Physicochemical Properties
This compound is a halogenated quinoline derivative that serves as a versatile building block in organic synthesis.[][2] Its reactivity is primarily centered around the chloro, bromo, and aldehyde functional groups, making it a valuable precursor for the synthesis of more complex heterocyclic compounds.[3][4]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136812-31-2 | [5][6] |
| Molecular Formula | C₁₀H₅BrClNO | [2][5] |
| Molecular Weight | 270.51 g/mol | [7] |
| Appearance | Yellow to off-white solid | [5] |
| Purity | Typically ≥95% or ≥98% | [6][7] |
| Predicted Boiling Point | 389.8 ± 37.0 °C at 760 mmHg | [7] |
| Predicted Density | 1.727 ± 0.06 g/cm³ | [7] |
| Predicted pKa | -2.89 ± 0.50 | [7] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[8] This reaction involves the formylation and cyclization of an appropriate acetanilide precursor.
Starting Material: 4-Bromoacetanilide
Reagents:
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.[9] The temperature should be maintained below 5 °C during the addition.
-
After the addition is complete, 4-bromoacetanilide is added portion-wise to the reaction mixture.
-
The reaction mixture is then heated to 80-90 °C and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and water.[9]
-
The resulting precipitate, this compound, is collected by vacuum filtration and washed thoroughly with water.[9]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield a yellow to off-white solid.[9]
Solubility Determination
Qualitative Solubility: Based on its purification by recrystallization from ethyl acetate, it can be inferred that the compound has moderate solubility in this solvent at elevated temperatures and lower solubility at room temperature. It is expected to be soluble in other polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) and likely sparingly soluble in non-polar solvents and water.
Quantitative Solubility Protocol (Gravimetric Method):
-
Preparation: Add an excess amount of this compound to a tared vial.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sedimentation: Allow the vial to stand at the constant temperature for several hours to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe and filter it through a syringe filter (e.g., 0.45 µm) into a second tared vial. This step is crucial to remove any undissolved solid.
-
Evaporation: Remove the solvent from the second vial under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be inferred from data available for closely related compounds such as 2-chloroquinoline-3-carbaldehyde and other substituted quinolines.
Expected ¹H NMR (in CDCl₃): The spectrum would likely show signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring system. A characteristic singlet for the aldehydic proton would be expected at a downfield chemical shift (δ 9.5-10.5 ppm).
Expected ¹³C NMR (in CDCl₃): The spectrum would display signals for the ten carbon atoms of the quinoline carbaldehyde core. The aldehydic carbonyl carbon would appear significantly downfield (δ > 180 ppm).
Expected IR (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group would be expected around 1690-1710 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present.
Expected Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Biological Activity and Signaling Pathways
Currently, there is no published data on the biological activity or the involvement of this compound in any specific signaling pathways. This compound is primarily utilized as a chemical intermediate for the synthesis of other molecules that may have biological relevance.[] The quinoline scaffold itself is present in many biologically active compounds with a wide range of activities, including antimicrobial and anticancer properties.[4][12][13] Further research would be required to determine if this compound possesses any intrinsic biological activity.
References
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. This compound|CAS 136812-31-2 [rlavie.com]
- 6. diallylamine.lookchem.com [diallylamine.lookchem.com]
- 7. This compound , 95+% , 136812-31-2 - CookeChem [cookechem.com]
- 8. ijsr.net [ijsr.net]
- 9. rsc.org [rsc.org]
- 10. chemijournal.com [chemijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide: 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2-chloroquinoline-3-carbaldehyde is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. This document provides a technical overview of its molecular structure, physicochemical properties, and a general methodology for its synthesis. Due to a lack of specific published data for this particular derivative, this guide leverages information on the parent compound, 2-chloroquinoline-3-carbaldehyde, to infer properties and synthetic routes. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.
Molecular Structure and Properties
This compound belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position suggests a molecule with multiple reactive sites, making it a potentially valuable intermediate for the synthesis of more complex molecules.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its basic properties have been reported by various chemical suppliers.
| Property | Value | Source |
| CAS Number | 136812-31-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₅BrClNO | Chemical Supplier Catalogs |
| Molecular Weight | 270.51 g/mol | Chemical Supplier Catalogs |
| Appearance | Yellow to off-white solid | Chemical Supplier Catalogs |
| Synonyms | 3-Quinolinecarboxaldehyde, 7-bromo-2-chloro- | Chemical Supplier Catalogs |
Spectral Data
Synthesis of this compound
The most common and well-established method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).
For the synthesis of this compound, the logical starting material would be 4-bromoacetanilide.
General Experimental Protocol: Vilsmeier-Haack Reaction
The following is a generalized procedure based on established protocols for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[5][6] Note: This is a representative protocol and may require optimization for the specific synthesis of the 7-bromo derivative.
Materials:
-
4-Bromoacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Appropriate organic solvent for recrystallization (e.g., ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the reaction temperature is controlled.
-
Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 75-90 °C) and maintain it for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with water. The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature did not reveal any specific studies on the biological activity or associated signaling pathways of this compound. The broader class of quinoline compounds is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, without specific experimental data for the 7-bromo derivative, any discussion of its biological effects would be speculative. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a readily synthesizable halogenated quinoline derivative. While its fundamental physicochemical properties are known, a detailed experimental characterization and an evaluation of its biological activities are not yet reported in the scientific literature. The Vilsmeier-Haack reaction of 4-bromoacetanilide provides a viable synthetic route to this compound. This technical guide serves as a foundational resource for researchers interested in the synthesis and further investigation of this compound and its potential applications. Future studies are warranted to fully characterize this molecule and explore its utility in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This technical guide provides a comprehensive overview of the primary synthetic pathway for 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical and heterocyclic compounds.[1][2] The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes, including the 7-bromo substituted analog, is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction involves the formylation and subsequent cyclization of an appropriate acetanilide using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6][7]
The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species then attacks the electron-rich aromatic ring of the acetanilide, leading to formylation. A subsequent intramolecular cyclization, followed by dehydration and chlorination, affords the final 2-chloroquinoline-3-carbaldehyde structure. For the synthesis of this compound, the required starting material is 4-bromoacetanilide.
Reaction Pathway Diagram
Caption: Vilsmeier-Haack synthesis of this compound.
Quantitative Data
The following table summarizes typical quantitative data for the Vilsmeier-Haack synthesis of substituted 2-chloroquinoline-3-carbaldehydes, based on literature reports for analogous compounds.[7][8] Yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Parameter | Value | Reference(s) |
| Starting Material | 4-Bromoacetanilide | Inferred |
| Reagents | DMF, POCl₃ (or PCl₅) | [7] |
| Molar Ratio (Acetanilide:DMF:POCl₃) | 1 : 3 : 4.5 (with PCl₅) to 1 : excess : 7-12 (with POCl₃) | [7] |
| Reaction Temperature | 60-100 °C | [3][7] |
| Reaction Time | 4 - 16 hours | [3][7] |
| Typical Yield | 70-90% (for activated acetanilides) | [7][8] |
Detailed Experimental Protocol
The following protocol is a generalized procedure for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from established methods for similar substrates.[3][7][8]
Materials:
-
4-Bromoacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Progression: After the addition of the acetanilide, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH reaches 6-7.[8]
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain a yellow to off-white solid.[9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. This compound, CasNo.136812-31-2 Zouping Mingxing Chemical Co.,Ltd. China (Mainland) [diallylamine.lookchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound|CAS 136812-31-2 [rlavie.com]
An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Quinoline-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and powerful method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is the synthesis of 2-chloro-3-formylquinolines, which are valuable intermediates in the development of various pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes, focusing on the reaction mechanism, detailed experimental protocols, and the influence of various reaction parameters.
Introduction to the Vilsmeier-Haack Reaction in Quinoline Synthesis
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a nucleophilic substrate.[1][2] In the context of quinoline synthesis, the reaction proceeds via the cyclization of N-arylacetamides. This approach offers a direct and efficient route to functionalized quinolines, which are key scaffolds in many medicinal compounds.[3] The reaction is particularly effective for producing 2-chloroquinoline-3-carbaldehydes, which can be further modified at both the 2- and 3-positions.[4]
Reaction Mechanism
The synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is a multi-step process. It begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The N-arylacetamide substrate is then converted into an N-(α-chlorovinyl)aniline, which acts as the key intermediate. This enamine undergoes diformylation at the β-position, followed by cyclization to yield the final 2-chloroquinoline-3-carbaldehyde.[5]
Below is a diagram illustrating the key steps of the reaction mechanism.
Caption: Reaction mechanism of the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Experimental Protocols
The following is a generalized experimental protocol synthesized from various literature sources for the preparation of 2-chloro-3-formylquinolines from N-arylacetamides.[6][7]
Materials:
-
Substituted N-arylacetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide in DMF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The molar ratio of POCl₃ to the acetanilide is a critical parameter, with optimal yields often achieved with a significant excess of POCl₃ (e.g., 12 moles per mole of substrate).
-
After the addition is complete, slowly raise the temperature and then heat the reaction mixture to 80-90 °C.[7][8] The reaction time can vary from a few hours to over 16 hours, depending on the substrate.[6][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9]
-
Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[6]
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes.
Influence of Substituents and Reaction Conditions
The efficiency of the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes is significantly influenced by the nature and position of substituents on the N-arylacetamide starting material, as well as the reaction conditions.
Effect of Substituents:
-
Electron-donating groups (EDGs): The presence of electron-donating groups on the aromatic ring of the N-arylacetamide generally leads to higher yields and shorter reaction times. This is because EDGs increase the electron density of the aromatic ring, facilitating the electrophilic substitution step.
-
Electron-withdrawing groups (EWGs): Conversely, electron-withdrawing groups tend to decrease the reaction yield. In some cases, such as with nitroacetanilides, the reaction may not proceed at all.
-
Position of Substituents: The position of the substituent also plays a crucial role. For instance, electron-donating groups at the meta-position of N-arylacetamides have been reported to facilitate the cyclization process, leading to better yields compared to ortho- or para-substituted analogues.
Reaction Conditions:
-
Temperature: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of POCl₃ to control the exothermic reaction, and then heated to 80-90 °C to drive the cyclization.[7]
-
Molar Ratio of Reagents: The molar ratio of POCl₃ to the N-arylacetamide is a key parameter to optimize. An excess of POCl₃ is generally required for good yields.
Quantitative Data Summary
The following tables summarize the quantitative data from the literature regarding the synthesis of various 2-chloro-3-formylquinolines.
Table 1: Effect of Substituents on Yield and Reaction Time
| Entry | Substituent on Acetanilide | Product | Yield (%) |
| 1 | H | 2-chloroquinoline-3-carbaldehyde | 72 |
| 2 | 6-hydroxy | 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 66 |
| 3 | 6-nitro | 2-chloro-6-nitroquinoline-3-carbaldehyde | 72.11 |
| 4 | 8-methyl | 2-chloro-8-methylquinoline-3-carbaldehyde | 60-80 |
Data synthesized from multiple sources.[6][7]
Table 2: Optimization of Reaction Conditions for m-Methoxyacetanilide
| Entry | Molar Equivalents of POCl₃ | Temperature (°C) | Yield (%) |
| 1 | 3 | 80-90 | Moderate |
| 2 | 12 | 90 | Good |
| 3 | 15 | 80-90 | Moderate |
Data interpretation based on qualitative descriptions in the literature.
Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction's success is dependent on the electronic nature of the substituents on the starting material and careful optimization of reaction conditions. The resulting quinoline-3-carbaldehydes are versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers and scientists working in these fields.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 5. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. ijsr.net [ijsr.net]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
Starting Materials for 7-Bromo-2-chloroquinoline-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors and outlines a robust experimental protocol for its synthesis, supported by quantitative data and visual representations of the chemical processes.
Core Synthesis Strategy: The Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the construction of the 2-chloroquinoline-3-carbaldehyde scaffold from a substituted acetanilide. The key starting material for this synthesis is 4-bromoacetanilide .
Primary Starting Material: 4-Bromoacetanilide
4-Bromoacetanilide is a commercially available compound. However, for researchers requiring its synthesis, two common laboratory preparations are outlined below.
Synthesis of 4-Bromoacetanilide
Method A: From Acetanilide
A straightforward approach involves the electrophilic bromination of acetanilide.[1]
Method B: From 4-Bromoaniline
Alternatively, 4-bromoacetanilide can be prepared by the acetylation of 4-bromoaniline.
Synthesis of this compound
The conversion of 4-bromoacetanilide to this compound is achieved through a one-pot Vilsmeier-Haack cyclization.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |
| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 167-169 | ~68% (from acetanilide) | [5] |
| This compound | C₁₀H₅BrClNO | 270.51 | Not explicitly reported, but expected to be a solid | 28-30% (for analogous 6-bromo derivative) | [6] |
Note: The yield for this compound is an estimate based on the reported yield for the analogous 6-bromo isomer under similar reaction conditions.[6] The final product is a yellow to off-white solid.[7]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoacetanilide from Acetanilide
-
Dissolution: Dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid.[1]
-
Bromination: To this solution, add a solution of 0.42 mL of bromine dissolved in 6 mL of glacial acetic acid.[1]
-
Reaction: Vigorously shake the mixture and allow it to stand at room temperature for 15 minutes.[1]
-
Precipitation: Pour the resulting reddish-orange solution into a large volume of cold water to precipitate the product.[1]
-
Isolation and Purification: Filter the crude 4-bromoacetanilide, wash the crystals with water, and recrystallize from ethanol to obtain colorless crystals.[1]
Protocol 2: Synthesis of this compound from 4-Bromoacetanilide
-
Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Addition of Acetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide in one portion.
-
Reaction: Heat the reaction mixture to 80-90 °C for 7-10 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation and Purification: The crude this compound will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[2]
Mandatory Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The introduction of an aldehyde group onto the quinoline ring system provides a versatile synthetic handle for a multitude of chemical transformations. This guide offers a comprehensive overview of the reactivity of the aldehyde group in quinolines, focusing on key reactions, experimental protocols, and mechanistic insights relevant to drug discovery and development. The electronic properties of the quinoline ring, particularly the electron-withdrawing nature of the nitrogen atom, significantly influence the reactivity of the aldehyde moiety, rendering it a key site for molecular elaboration.
Core Reactivity of the Aldehyde Group
The aldehyde group (-CHO) attached to a quinoline ring is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The electron-withdrawing effect of the quinoline nitrogen enhances this electrophilicity, making quinoline aldehydes generally more reactive than simple aromatic aldehydes. The primary reactions of the aldehyde group in quinolines can be categorized as follows:
-
Nucleophilic Addition Reactions: The fundamental reaction of the aldehyde group, where a nucleophile attacks the carbonyl carbon.
-
Condensation Reactions: Reactions involving nucleophilic addition followed by dehydration, leading to the formation of new carbon-carbon or carbon-nitrogen double bonds.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Conversion of the aldehyde to a primary alcohol.
Nucleophilic Addition Reactions
The addition of nucleophiles to the carbonyl carbon of quinoline aldehydes is a fundamental process for introducing a wide range of functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[1][2]
Mechanism of Nucleophilic Addition
The reaction proceeds via a two-step mechanism. Initially, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to give the final alcohol product.[1][2]
Caption: General mechanism of nucleophilic addition to a quinoline aldehyde.
Condensation Reactions
Condensation reactions are powerful tools for C-C and C-N bond formation, enabling the synthesis of complex molecular architectures from quinoline aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a quinoline aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.
-
Materials: 2-Methoxyquinoline-4-carbaldehyde, malononitrile, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxyquinoline-4-carbaldehyde (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-Furaldehyde | DBU | Water | 5 min | 98 | [3] |
| 3-Pyridinecarboxaldehyde | DBU | Water | 20 min | 96 | [4] |
| Benzaldehyde | GaCl₃ | Solvent-free | - | High | [5] |
| Substituted Benzaldehydes | Fe₃O₄@SiO₂-CPTMS-DABCO | - | 5-60 min | 84-99 | [6] |
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes using a phosphonium ylide. This reaction is highly valuable for introducing vinyl groups onto the quinoline core.[7]
-
Materials: 6-Chloroisoquinoline-1-carbaldehyde, stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane), toluene.
-
Procedure:
-
To a solution of 6-chloroisoquinoline-1-carbaldehyde (1.0 eq) in dry toluene, add the stabilized phosphonium ylide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It often provides better yields and easier purification of the desired (E)-alkene.[4][8]
-
Materials: Aldehyde, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous THF.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.[9]
-
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Oxidation Reactions
The aldehyde group of quinolines can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. Quinoline-carboxylic acids are important intermediates in the synthesis of various biologically active compounds.
Common Oxidizing Reagents and Yields
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Acidified KMnO₄ | Quinoline | Quinolinic Acid | - | [10] |
| Quinolinium Dichromate | Heterocyclic Aldehydes | Corresponding Acids | - | [11] |
| Sodium Perborate in Acetic Acid | Aromatic Aldehydes | Carboxylic Acids | - | [12] |
| Oxone | Aldehydes | Carboxylic Acids | High | [12] |
-
Materials: Quinoline aldehyde, potassium permanganate, sulfuric acid, water, sodium bisulfite.
-
Procedure:
-
Dissolve the quinoline aldehyde in a suitable solvent (e.g., acetone/water).
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water containing a catalytic amount of sulfuric acid.
-
Stir the reaction mixture vigorously. Monitor the reaction by TLC.
-
Upon completion, quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the quinoline carboxylic acid.
-
Reduction Reactions
The reduction of quinoline aldehydes to primary alcohols is a common transformation, providing access to another important class of quinoline derivatives.
Common Reducing Reagents and Yields
| Reducing Agent | Substrate | Product | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | Alcohols | High | [13][14] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes and Ketones | Alcohols | - | [6] |
-
Materials: Quinoline aldehyde, sodium borohydride, methanol.
-
Procedure:
-
Dissolve the quinoline aldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the quinoline methanol derivative.
-
Palladium-Catalyzed Reactions
The aldehyde group in quinolines can participate in or direct palladium-catalyzed cross-coupling reactions, offering sophisticated strategies for molecular diversification.
Suzuki-Miyaura Coupling
While the aldehyde itself is not a direct participant, quinoline halides can undergo Suzuki-Miyaura coupling to introduce aryl or vinyl groups. The aldehyde functionality must be compatible with the reaction conditions or protected if necessary.
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][15][16]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chelation-Assisted C-H Activation
Quinoline-8-carbaldehyde can act as a directing group in palladium-catalyzed C-H activation reactions, enabling functionalization at the C-H bond of the aldehyde. For instance, direct amidation of the aldehyde C-H bond with amines has been reported.[17][18]
Conclusion
The aldehyde group on a quinoline ring is a highly valuable functional group for synthetic chemists. Its enhanced electrophilicity, due to the electronic nature of the quinoline system, allows for a wide range of transformations including nucleophilic additions, condensations, oxidations, and reductions. Furthermore, its ability to participate in and direct modern catalytic reactions opens up numerous avenues for the synthesis of novel and complex quinoline derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize quinoline aldehydes in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. brainly.in [brainly.in]
- 11. researchgate.net [researchgate.net]
- 12. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [erowid.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen's Edge: A Technical Guide to the Role of Halogens in Quinoline Derivative Reactivity and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged structure profoundly influences its physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the multifaceted role of halogens in the reactivity of quinoline derivatives, offering insights for the rational design of novel therapeutics. We will delve into the electronic and steric effects of halogens, their impact on key synthetic transformations, and their significance in modulating biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
The Influence of Halogens on the Electronic and Steric Properties of the Quinoline Ring
The reactivity of the quinoline ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the carbocyclic ring towards electrophilic substitution and activates the heterocyclic ring, particularly at the C2 and C4 positions, towards nucleophilic attack. The introduction of a halogen atom further modulates this electronic landscape through a combination of inductive and resonance effects.
Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which decreases down the group (F > Cl > Br > I). This effect generally deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution. Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic system through resonance (+M effect), which is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. For chlorine, bromine, and iodine, the inductive effect typically outweighs the resonance effect.
These electronic effects are quantitatively described by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring. While specific Hammett constants for all positions on the quinoline ring are not always available, the general principles apply. For instance, the pKa of quinazolinones, a related heterocyclic system, is decreased by the presence of halogens on the benzene ring (positions C6, C8), indicating an electron-withdrawing effect.[1]
Sterically, the size of the halogen atom increases down the group (F < Cl < Br < I). This can influence the accessibility of adjacent reaction centers and the conformation of the molecule, which in turn can affect binding to biological targets.
Furthermore, halogens, particularly iodine and bromine, can participate in a highly directional, non-covalent interaction known as halogen bonding . This occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom in a biological target.[2] The strength of this interaction generally follows the order I > Br > Cl > F.[2] This interaction is increasingly being recognized as a crucial factor in ligand-protein binding and can be exploited in rational drug design.
Impact of Halogens on Key Synthetic Reactions
The presence and nature of a halogen substituent are critical considerations in the synthesis and functionalization of quinoline derivatives. Two of the most important reactions in this context are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in quinoline makes the C2 and C4 positions susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. The reactivity of the haloquinoline is significantly influenced by the nature of the halogen.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Consequently, the reactivity of haloquinolines in SNAr often follows the order: F > Cl > Br > I.[3][4][5] The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, overcoming its strong carbon-fluorine bond.
This reactivity trend allows for selective functionalization. For instance, in 4,7-dichloroquinoline, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position, enabling selective substitution at the 4-position.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, a haloquinoline is coupled with a suitable partner, such as a boronic acid, alkene, or alkyne.
The key step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is inversely related to the carbon-halogen bond strength. The bond dissociation energies follow the order C-F > C-Cl > C-Br > C-I.[7][8][9] Consequently, the reactivity of haloquinolines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F.[10]
This differential reactivity is highly advantageous for sequential cross-coupling reactions on polyhalogenated quinolines. For example, a more reactive iodinated position can be selectively functionalized while leaving a less reactive brominated or chlorinated position intact for a subsequent coupling reaction.
Quantitative Data on Reactivity and Biological Activity
The following tables summarize quantitative data on the reactivity of halogenated quinolines in key reactions and their biological activity.
Table 1: Reactivity of Haloquinolines in Suzuki-Miyaura Coupling
| Haloquinoline | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80°C, 12h | 85 | N/A |
| 6-Iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80°C, 4h | 92 | N/A |
| 4-Chloroquinoline | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene, 100°C, 18h | 78 | N/A |
Note: Data is representative and compiled from various sources. Direct comparative studies under identical conditions are limited.
Table 2: Comparative IC₅₀ Values of Halogenated Quinolines Against Cancer Cell Lines
| Quinoline Derivative | Halogen and Position | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-fluorophenyl)-quinoline | F at 4' of phenyl | A549 (Lung) | 5.2 | N/A |
| 2-(4-chlorophenyl)-quinoline | Cl at 4' of phenyl | A549 (Lung) | 3.8 | N/A |
| 2-(4-bromophenyl)-quinoline | Br at 4' of phenyl | A549 (Lung) | 2.9 | N/A |
| 2-(4-iodophenyl)-quinoline | I at 4' of phenyl | A549 (Lung) | 1.7 | N/A |
| Chloroquine analogue | Cl at 7 | A549 (Lung) | >100 | [11] |
| Halogenated quinoline series | Various | A549 (Lung) | 16.8 - 33.5 | [12] |
| 5-Fluorouracil (Reference) | - | A549 (Lung) | 10.32 | [13] |
| Doxorubicin (Reference) | - | A549 (Lung) | 5.05 | [14] |
Note: This table presents a compilation of data from different studies and is intended to be illustrative of general trends. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of 2-Chloroquinoline from 2-Vinylaniline
This protocol describes a facile synthesis of 2-chloroquinolines from 2-vinylanilines using diphosgene in acetonitrile.[15][16][17]
Materials:
-
2-Vinylaniline derivative
-
Diphosgene (handle with extreme caution in a well-ventilated fume hood)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 2-vinylaniline derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diphosgene (1.1 equivalents) in anhydrous acetonitrile to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloroquinoline.
Nucleophilic Aromatic Substitution: Synthesis of a 4-Aminoquinoline
This protocol outlines a general procedure for the nucleophilic substitution of a 4-chloroquinoline with an amine.[6][18][19]
Materials:
-
4-Chloroquinoline derivative
-
Amine nucleophile (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, DMSO, or neat)
-
Base (optional, e.g., K₂CO₃, NaOtBu)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer
-
Heating source (oil bath or microwave reactor)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the 4-chloroquinoline derivative, the amine nucleophile (1-2 equivalents), and the solvent. If the amine is a salt, a base is required to liberate the free amine.
-
Heat the reaction mixture to reflux or a specified temperature (e.g., 80-130°C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the 4-chloroquinoline derivative, the amine nucleophile, and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).
-
After cooling, work up and purify the product as described for conventional heating.
Suzuki-Miyaura Cross-Coupling of a Bromoquinoline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid.
Materials:
-
Bromoquinoline derivative (e.g., 6-bromoquinoline)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways
Halogenated quinoline derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer signaling pathways. Below are diagrams of the c-Met and PI3K/Akt/mTOR pathways, which are frequent targets of these compounds.
Caption: The HGF/c-Met signaling pathway and its inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis, purification, and biological evaluation of halogenated quinoline derivatives.
Caption: A typical workflow for the synthesis of a halogenated quinoline.
Caption: Workflow for the biological evaluation of quinoline derivatives.
Conclusion
Halogens are not mere spectators in the world of quinoline chemistry; they are powerful tools that can be strategically employed to fine-tune the reactivity, metabolic stability, and biological activity of quinoline derivatives. A thorough understanding of the electronic and steric effects of each halogen, their differential reactivity in key synthetic transformations like SNAr and cross-coupling reactions, and their potential to form halogen bonds is paramount for the modern medicinal chemist. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of quinoline-based therapeutics. The continued exploration of the nuanced roles of halogens will undoubtedly lead to the discovery of novel and more effective drugs for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of Substituted Quinolines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological potential of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document delves into the quantitative analysis of their activities, detailed experimental methodologies for their evaluation, and the intricate signaling pathways through which they exert their effects.
Anticancer Activity of Substituted Quinolines
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of angiogenesis.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted quinolines is predominantly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various substituted quinoline derivatives against several cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | |||
| 12e | MGC-803 (Gastric) | 1.38 | [1] |
| 12e | HCT-116 (Colon) | 5.34 | [1] |
| 12e | MCF-7 (Breast) | 5.21 | [1] |
| 2-Arylquinoline Derivatives | |||
| 13 | HeLa (Cervical) | 8.3 | [2] |
| 12 | PC3 (Prostate) | 31.37 | [2] |
| 11 | PC3 (Prostate) | 34.34 | [2] |
| 8-Hydroxyquinoline-5-sulfonamides | |||
| 3a-f | C-32 (Melanoma) | Various | [3] |
| 3a-f | A549 (Lung) | Various | [3] |
| Miscellaneous Substituted Quinolines | |||
| Quinoline 7 | T47D (Breast) | 0.016 ± 0.003 | [4] |
| Quinazoline 47, 48, 49 | HepG-2, HCT116, MCF-7 | 1.5 - 9.43 | [5] |
Key Signaling Pathways in Anticancer Activity
Substituted quinolines often exert their anticancer effects by modulating critical signaling pathways that govern cell proliferation, survival, and angiogenesis.
A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival.[8][9][10][11]
Furthermore, many quinoline derivatives induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the executioners of apoptosis.[12][13][14]
Experimental Protocols for Anticancer Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells with the desired concentration of the substituted quinoline for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Antimicrobial Activity of Substituted Quinolines
The quinoline scaffold is a key component of many successful antimicrobial agents. Substituted quinolines exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Quinolone Derivatives | | | | 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | Better than ciprofloxacin |[7] | | 4-Hydroxy-3-iodo-quinol-2-one | | | | Compound 11 | MRSA (hospital isolate) | 0.097 |[15] | | Sulfonyl/benzoyl/propargyl substituted quinolines | | | | Compounds 2 and 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |[16] | | Quinoxaline Derivatives | | | | 2d and 3c | Escherichia coli | 8 |[17] | | 2d, 3c, 4, and 6a | Bacillus subtilis | 16 |[17] |
Mechanism of Antibacterial Action
A primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[18][19] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolines disrupt bacterial DNA synthesis, leading to cell death.[20][21]
Experimental Protocols for Antimicrobial Activity
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the substituted quinoline solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Principle: This broth dilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare serial twofold dilutions of the substituted quinoline in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity of Substituted Quinolines
Several substituted quinolines have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and Zika virus.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in viral replication or enzyme inhibition assays.
| Compound ID/Series | Virus | Assay | IC50/EC50 (µM) | Reference |
| Quinoline Derivatives | Influenza A | Antiviral Activity | 0.88 - 6.33 (IC50) | [22] |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | Replication Inhibition | Similar to mefloquine | [6] |
Mechanism of Antiviral Action
A notable mechanism of antiviral action for some quinoline derivatives is the inhibition of viral enzymes, such as influenza neuraminidase.[23] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[24][25] By inhibiting this enzyme, these compounds prevent the spread of the virus.[26]
Experimental Protocols for Antiviral Activity
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which cleaves a fluorogenic substrate to produce a fluorescent signal.
Protocol:
-
Enzyme and Compound Incubation: Pre-incubate the influenza neuraminidase enzyme with various concentrations of the substituted quinoline derivative.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.
Anti-inflammatory Activity of Substituted Quinolines
Substituted quinolines have been investigated for their potential to alleviate inflammation. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity can be assessed in various in vivo and in vitro models, with IC50 values determined for the inhibition of specific inflammatory mediators.
| Compound ID/Series | Target/Assay | Activity | Reference |
| Ibuprofen-quinoline conjugates | Carrageenan-induced paw edema | Significant anti-inflammatory properties | [27] |
| Quinoline derivatives bearing azetidinones | Carrageenan-induced rat paw model | Significant anti-inflammatory activity | [28] |
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory properties of some quinoline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[28][29][30] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[31][32] By inhibiting NF-κB activation, these compounds can suppress the inflammatory response.
Experimental Protocols for Anti-inflammatory Activity
Principle: This in vivo model is used to assess acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).
Protocol:
-
Animal Dosing: Administer the substituted quinoline derivative or a control vehicle to the animals (e.g., orally or intraperitoneally).
-
Carrageenan Injection: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Conclusion
Substituted quinolines represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significance in drug discovery and development. The diverse mechanisms of action, often involving the modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of substituted quinolines as potential therapeutic agents for a range of human diseases. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of next-generation quinoline-based drugs with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - NL [thermofisher.com]
- 14. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 19. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 27. Neuraminidase inhibition contributes to influenza A virus neutralization by anti-hemagglutinin stem antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 31. purformhealth.com [purformhealth.com]
- 32. NF-κB - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 7-bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document details its synthesis, key reactions, and insights into its biological relevance, presenting quantitative data in structured tables and detailed experimental protocols.
Core Compound Properties
This compound is a substituted quinoline derivative with the molecular formula C₁₀H₅BrClNO. Its structure features a quinoline core substituted with a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position. This arrangement of functional groups makes it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 136812-31-2 | [1][2] |
| Molecular Formula | C₁₀H₅BrClNO | [1] |
| Molecular Weight | 270.51 g/mol | [1] |
| Appearance | Yellow to off-white solid | [3] |
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] The likely starting material for this synthesis is 3'-bromoacetanilide.[7]
General Experimental Protocol: Vilsmeier-Haack Reaction
While a specific detailed protocol for the 7-bromo derivative is not extensively documented in publicly available literature, a general procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides is as follows:
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by the reaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][8]
-
Reaction: The electron-rich acetanilide (in this case, 3'-bromoacetanilide) is added to the Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution and subsequent cyclization.
-
Work-up: The reaction is quenched by pouring the mixture into ice water. The resulting product, an iminium ion intermediate, is hydrolyzed to the aldehyde upon work-up, often involving neutralization with a base.[8]
Chemical Reactivity and Applications
The reactivity of this compound is characterized by the electrophilic nature of the aldehyde group and the susceptibility of the C2-chloro substituent to nucleophilic displacement. This dual reactivity allows for a wide range of subsequent chemical transformations.
Reactions at the Aldehyde Group
The carbaldehyde functionality is a versatile handle for various condensation and addition reactions, leading to the formation of Schiff bases, hydrazones, and other heterocyclic systems.
Nucleophilic Substitution at the C2-Position
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution, enabling the introduction of various nucleophiles such as amines, alcohols, and thiols.
Application in the Synthesis of PRMT5 Inhibitors
A notable application of this compound is its use as a key intermediate in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[9] PRMT5 is a promising therapeutic target in oncology. A patent describes a reaction where the aldehyde is treated with diethylaminosulfur trifluoride (DAST) to convert the formyl group into a difluoromethyl group, a common modification in medicinal chemistry to improve metabolic stability and binding affinity.[9]
To a solution of this compound (1.8 g, 6.65 mmol) in dichloromethane (DCM, 27 mL) at 0 °C, diethylaminosulfur trifluoride (DAST) (1.76 mL, 13.31 mmol) was added. The mixture was then stirred at 50 °C for 1.5 hours. The reaction was quenched by dilution with 50 mL of saturated aqueous NaHCO₃ at 0 °C and extracted with 250 mL of ethyl acetate. The organic phase was washed with water (100 mL), and brine (100 mL), and then dried.
Biological Significance and Signaling Pathways
While direct biological studies on this compound are not widely reported, its role as a precursor for PRMT5 inhibitors provides significant insight into its potential biological relevance.
PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. It plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Overexpression of PRMT5 has been implicated in several types of cancer, making it an attractive target for drug development.
The inhibition of PRMT5 can lead to the suppression of tumor growth by inducing cell cycle arrest and apoptosis. The development of potent and selective PRMT5 inhibitors is an active area of research in oncology.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data such as detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and specific reaction yields for the synthesis of this compound. The information is primarily found within the experimental sections of patents, which often lack the comprehensive characterization data typical of academic publications.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction and its subsequent transformations, particularly in the context of developing PRMT5 inhibitors, highlight its importance in medicinal chemistry and drug discovery. Further detailed characterization and exploration of its biological activities are warranted to fully elucidate its potential in the development of novel therapeutics.
References
- 1. Explore by Category Heterocyclic Building Blocks | Smolecule [smolecule.com]
- 2. 136812-31-2 | this compound - Capot Chemical [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
The Rise of Quinolines: A Technical Guide to the Discovery of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its rigid structure and versatile substitution patterns allow for the fine-tuning of pharmacological properties, leading to potent and selective drugs. This technical guide provides an in-depth exploration of recent discoveries in quinoline-based therapeutic agents, with a focus on their anticancer, antimalarial, antibacterial, and antiviral activities. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside quantitative data and visualizations of key signaling pathways to empower researchers in their drug discovery endeavors.
Quantitative Analysis of Therapeutic Activities
The therapeutic potential of novel quinoline derivatives is underscored by their potent activity in a variety of preclinical assays. The following tables summarize the in vitro efficacy of recently developed compounds across different therapeutic areas, providing a comparative landscape for researchers.
Table 1: Anticancer Activity of Novel Quinoline Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric | Value | Reference Compound | Reference Value |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | IC50 | 1.38 µM | 5-FU | 6.22 µM |
| HCT-116 (Colon) | IC50 | 5.34 µM | 5-FU | 10.4 µM | ||
| MCF-7 (Breast) | IC50 | 5.21 µM | 5-FU | 11.1 µM | ||
| 2,4-Disubstituted Quinoline | 3c | PC-3 (Prostate) | GI50 | >10 µM | - | - |
| 3q | PC-3 (Prostate) | GI50 | 8.3 µM | - | - | |
| 3t | PC-3 (Prostate) | GI50 | 7.9 µM | - | - | |
| 3m | MDA-MB-231 (Breast) | GI50 | 9.1 µM | - | - | |
| Pyrazolo[4,3-f]quinoline | 1M | Multiple | GI50 | < 8 µM | - | - |
| 2E | Multiple | GI50 | < 8 µM | - | - | |
| 2P | Multiple | GI50 | < 8 µM | - | - | |
| Anilino-Fluoroquinolones | 4c | K562 (Leukemia) | GI50 | 7.72 µM | - | - |
| HOP-92 (Lung) | GI50 | 2.37 µM | - | - | ||
| SNB-75 (CNS) | GI50 | 2.38 µM | - | - | ||
| Quinoline with side chains | 4e | HT29 (Colon) | IC50 | 4.7 µM | - | - |
| MDA-MB-231 (Breast) | IC50 | 4.6 µM | - | - |
Table 2: Kinase Inhibitory Activity of Quinoline-Based Compounds
| Compound | Target Kinase(s) | IC50 / % Inhibition | Reference Compound | Reference IC50 |
| Compound 5a | EGFR | 71 nM | Erlotinib | 80 nM |
| HER-2 | 31 nM | Lapatinib | 26 nM | |
| Compound 12 | PIM-1 | 14.3 nM (97.5% inh.) | Staurosporine | 16.7 nM (96.8% inh.) |
| Compound 4c | PIM-1 | 0.110 µM | - | - |
| Compound 4f | PIM-1 | 0.095 µM | - | - |
| Quinoxaline 5c | Pim-1 | 0.13 µM | SGI-1776 | 0.05 µM |
| Pim-2 | 0.17 µM | SGI-1776 | 0.10 µM | |
| Pyridine-Quinoline 13a | PIM-1 | Potent | Quercetin | - |
| Pyridine-Quinoline 14a | PIM-1 | Potent | Quercetin | - |
Table 3: Antimalarial Activity of Novel Quinoline Derivatives against P. falciparum
| Compound | Strain(s) | IC50 |
| Quinolinyl thiourea (1) | Chloroquine-resistant | 1.2 µM |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (5) | P. falciparum | 0.014 - 5.87 µg/mL |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (56) | W2 (Chloroquine-resistant) | 1.4 µM |
| [1][2][3]triazolo[1,5-a]pyrimidine (2) | W2 (Chloroquine-resistant) | 0.023 µM |
| 4-aminoquinoline-pyrimidine hybrid | D6 (sensitive), W2 (resistant) | 0.033 µM (against W2) |
Table 4: Antibacterial Activity of Novel Quinoline Derivatives
| Compound Class | Specific Compound | Bacterial Strain(s) | MIC Value |
| Sulfonamide-based quinolone | 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 µg/mL |
| Quinolone coupled hybrid | 5d | Gram-positive & Gram-negative strains | 0.125–8 µg/mL |
| Dihydrotriazine-substituted quinoline | 93a-c | Gram-positive & Gram-negative strains | 2 µg/mL |
Table 5: Antiviral Activity of Novel Quinoline Derivatives
| Compound | Virus | IC50 / EC50 |
| Compound 1b | RSV | 3.10 - 6.93 µM |
| Compound 1g | RSV | 3.10 - 6.93 µM |
| Compound 1h | RSV | 3.10 - 6.93 µM |
| Compound 1ae | IAV | 1.87 ± 0.58 µM |
| Piperazinylquinoline (45) | RSV | < 100 nM |
| Piperazinylquinoline (7) | RSV | 0.759 µM |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel quinoline-based therapeutic agents. These protocols are intended to serve as a practical guide for researchers in the field.
Synthesis of Quinoline Derivatives
1. Combes Synthesis of 2,4-Disubstituted Quinolines
-
Principle: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization and dehydration.
-
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add the β-diketone (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
2. Friedländer Annulation for Substituted Quinolines
-
Principle: This method involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
-
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for the required duration (typically 4-12 hours), monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system.
-
In Vitro Anticancer Activity Assays
1. MTT Assay for Cell Viability and Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoline test compounds (typically in a logarithmic series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cancer cells with the quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the quinoline derivative for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Kinase Inhibition Assays
1. In Vitro Pim-1 Kinase Assay (Luminescence-based)
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Procedure:
-
In a 96- or 384-well plate, add the Pim-1 kinase, a suitable peptide substrate, and the quinoline inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. EGFR/HER-2 Kinase Inhibition Assay
-
Principle: Similar to the Pim-1 kinase assay, this can be performed using various formats, including luminescence-based, fluorescence-based (e.g., LanthaScreen™), or ELISA-based methods to quantify the phosphorylation of a specific substrate by the EGFR or HER-2 kinase.
-
Procedure (General):
-
Immobilize the EGFR or HER-2 kinase on a microplate.
-
Add the quinoline inhibitor and a specific substrate.
-
Initiate the reaction with ATP.
-
After incubation, detect the phosphorylated substrate using a specific antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Add a suitable substrate for the detection enzyme and measure the resulting signal (colorimetric or fluorescent).
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial and Antimalarial Assays
1. Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure (Broth Microdilution):
-
Prepare serial twofold dilutions of the quinoline compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. β-Hematin (Hemozoin) Inhibition Assay for Antimalarial Activity
-
Principle: During its intraerythrocytic stage, the malaria parasite detoxifies heme by converting it into an insoluble crystalline polymer called hemozoin or β-hematin. Many antimalarial drugs, including quinolines, inhibit this process.
-
Procedure:
-
In a 96-well plate, add a solution of hemin chloride in DMSO.
-
Add the quinoline test compounds at various concentrations.
-
Initiate the polymerization by adding an acetate buffer (pH ~4.4-5.2).
-
Incubate at 37°C for 24-48 hours.
-
After incubation, centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a sodium hydroxide solution.
-
Measure the absorbance at ~405 nm.
-
Calculate the percentage of inhibition compared to a no-drug control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by quinoline derivatives is crucial for understanding their mechanisms of action and for designing rational experimental strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for the evaluation of these compounds.
Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline-based agents.
Caption: Induction of apoptosis by quinoline derivatives.
Caption: General experimental workflow for quinoline-based drug discovery.
References
An In-depth Technical Guide on the Exploratory Reactions of 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a versatile scaffold in medicinal chemistry. This document details key exploratory reactions, provides adaptable experimental protocols, and summarizes potential biological applications, with a focus on oncology-related signaling pathways.
Core Compound Profile
This compound is a trifunctional heterocyclic compound featuring a quinoline core. The presence of a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position offers multiple reaction sites for chemical modification. This allows for the generation of diverse molecular architectures, making it a valuable starting material in drug discovery programs.[1]
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 136812-31-2[1] |
| Molecular Formula | C₁₀H₅BrClNO[1] |
| Molecular Weight | 270.51 g/mol |
| Appearance | Yellow to off-white solid[1] |
Key Exploratory Reactions and Methodologies
The reactivity of this compound is dominated by the three functional groups: the aldehyde, the C2-chloro substituent, and the C7-bromo substituent. This allows for a variety of transformations, including cross-coupling reactions, condensations, and cyclizations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents on the quinoline ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the 7-position by coupling with a corresponding boronic acid or ester. The C-Br bond is generally more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective functionalization.
Experimental Protocol (Adapted from similar substrates):
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF/water.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | 90 | 3 | (Not specified for mono-coupling) |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | (Not specified) |
Data is based on analogous reactions and should be considered as a starting point for optimization.
The Sonogashira coupling allows for the introduction of terminal alkynes at the 7-position, providing a gateway to further functionalization or the synthesis of compounds with extended π-systems.
Experimental Protocol (Adapted from similar substrates):
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture of DMF and an amine.
-
Add the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Quantitative Data for Analogous Sonogashira Coupling Reactions:
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | 85 |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF/Et₃N | 80 | 6 | (Not specified) |
| Aryl Iodides | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 0.5-2 | 85-95 |
Data is based on analogous reactions and should be considered as a starting point for optimization.
Reactions of the Aldehyde Group
The aldehyde functionality at the 3-position is a versatile handle for various transformations, including condensation reactions to form Schiff bases and Knoevenagel adducts, which can be precursors to more complex heterocyclic systems.
Condensation of the aldehyde with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, respectively. These products can have intrinsic biological activity or serve as intermediates for further cyclization reactions.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add the primary amine or hydrazine (1.0-1.1 eq.).
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data for Analogous Schiff Base Formations:
| Aldehyde | Amine/Hydrazine | Solvent | Conditions | Yield (%) |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | Reflux, 2-3 h | 60-80 |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Ethanol | Reflux | (Not specified) |
| Substituted 2-chloroquinoline-3-carbaldehydes | Benzothiazol-2-amine | Ethanol/Acetic Acid | RT, 8-10 h | 88-98 |
Data is based on analogous reactions and should be considered as a starting point for optimization.
The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields α,β-unsaturated products. These are valuable intermediates for the synthesis of various heterocyclic systems.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent like ethanol or isopropanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
After cooling, the product may precipitate and can be collected by filtration.
-
If necessary, concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Analogous Knoevenagel Condensations:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | Reflux, 2-3 h | 85-95 |
| Aromatic Aldehydes | Malononitrile | GaCl₃ | Solvent-free | RT, grinding | High |
| Furfural | Malononitrile | NaHCO₃ | Water | RT, 30 min | (Not specified) |
Data is based on analogous reactions and should be considered as a starting point for optimization.
Synthesis of Fused Heterocyclic Systems
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are often of great interest in medicinal chemistry.
Reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines. This can proceed through initial formation of a hydrazone followed by intramolecular nucleophilic aromatic substitution of the C2-chloro group.
Experimental Protocol (Adapted from similar substrates):
-
Reflux a mixture of this compound (1.0 eq.) and hydrazine hydrate or a substituted hydrazine (1.1-1.5 eq.) in a solvent such as ethanol or acetic acid for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Quantitative Data for Analogous Pyrazolo[3,4-b]quinoline Syntheses:
| Starting Material | Reagent | Solvent | Conditions | Yield (%) |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | - | Microwave | (Not specified) |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Nitrobenzene/Pyridine | Heat | (Not specified) |
Data is based on analogous reactions and should be considered as a starting point for optimization.
Potential Biological Significance and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The structural motifs accessible from this compound are of particular interest in oncology, as many quinoline-based compounds have been identified as inhibitors of key signaling pathways involved in cancer progression.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
The EGFR signaling pathway is a key regulator of cell growth and proliferation.[4][5][7][8][9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Quinoline-based inhibitors typically act as ATP-competitive inhibitors in the kinase domain of EGFR, preventing its activation and subsequent downstream signaling.
References
- 1. This compound|CAS 136812-31-2 [rlavie.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from 7-Bromo-2-chloroquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schiff bases are a class of organic compounds characterized by an azomethine or imine group (>C=N–).[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The quinoline scaffold is a prominent heterocyclic system in medicinal chemistry, with its derivatives known to exhibit a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[3][4][5]
The synthesis of Schiff bases from 7-Bromo-2-chloroquinoline-3-carbaldehyde combines the reactive potential of the aldehyde group with the privileged quinoline structure. The resulting compounds are of significant interest in drug discovery and materials science.[3] The imine group is often crucial for their biological activity, providing effective coordination sites for metal ions and facilitating interactions with biological macromolecules.[4] These Schiff bases have demonstrated potential as anticancer agents, showing cytotoxicity against various cancer cell lines, and as antimicrobial agents against several bacterial and fungal strains.[6][7][8]
This document provides detailed protocols for the synthesis, characterization, and potential applications of this promising class of compounds.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases
This protocol details a generalized method for the condensation reaction between this compound and various primary amines.
Materials and Equipment:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, benzohydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
To this stirring solution, add 1 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[3][4]
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-90 °C) for 4-8 hours.[9][10]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde spot disappears.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques as described in Protocol 2.
Protocol 2: Characterization of Synthesized Schiff Bases
Accurate characterization is essential to confirm the successful synthesis of the target Schiff base.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the formation of the imine bond and the disappearance of starting material functional groups.
-
Procedure: Acquire the FT-IR spectrum of the dried product.
-
Key Spectral Features:
-
Confirm the appearance of a sharp absorption band in the 1610–1645 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[3][4]
-
Verify the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹).
-
Verify the disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) if a primary amine was used.[4]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the synthesized compound.
-
Procedure: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Key Spectral Features:
3. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized Schiff base.
-
Procedure: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).
-
Key Spectral Features: The mass spectrum should display a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target compound.
Data Presentation
The tables below present representative data for a series of hypothetical Schiff bases (SB-1 to SB-4) synthesized from this compound and various substituted anilines. This data is illustrative and serves as a guide for expected results.
Table 1: Physicochemical and Spectroscopic Data of Hypothetical Schiff Bases
| Compound ID | R-Group (on Aniline) | Molecular Formula | Yield (%) | M.p. (°C) | FT-IR (C=N, cm⁻¹) | ¹H-NMR (CH=N, δ ppm) |
| SB-1 | H | C₁₆H₉BrClN₃ | 88 | 195-197 | 1621 | 8.95 |
| SB-2 | 4-OCH₃ | C₁₇H₁₁BrClN₃O | 92 | 202-204 | 1618 | 8.91 |
| SB-3 | 4-Cl | C₁₆H₈BrCl₂N₃ | 85 | 210-212 | 1625 | 9.02 |
| SB-4 | 4-NO₂ | C₁₆H₈BrClN₄O₂ | 82 | 225-227 | 1628 | 9.15 |
Table 2: Illustrative Biological Activity Data
This table summarizes potential biological activity data based on published results for similar quinoline-based Schiff bases.[6][7]
| Compound ID | Anticancer Activity IC₅₀ (µM) vs. MCF-7[6][8] | Antibacterial Activity MIC (µg/mL) vs. S. aureus[7] | Antifungal Activity MIC (µg/mL) vs. C. albicans[9] |
| SB-1 | 15.5 | 64 | 128 |
| SB-2 | 12.8 | 32 | 64 |
| SB-3 | 10.2 | 32 | 64 |
| SB-4 | 8.5 | 16 | 32 |
| Doxorubicin | 0.98 | N/A | N/A |
| Ciprofloxacin | N/A | 4 | N/A |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. N/A: Not Applicable.
Visualizations
The following diagrams illustrate the experimental workflow and logical processes described in this document.
Caption: General synthesis workflow for Schiff bases.
Caption: Logical flow of product characterization.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjlbpcs.com [rjlbpcs.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemijournal.com [chemijournal.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] Specifically, 7-substituted quinoline derivatives have garnered significant interest in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.[2]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 7-Bromo-2-chloroquinoline-3-carbaldehyde with various arylboronic acids. This reaction facilitates the synthesis of novel 7-aryl-2-chloroquinoline-3-carbaldehyde derivatives, which are valuable intermediates for the development of new therapeutic agents. The aldehyde functionality at the 3-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Reaction Principle and Selectivity
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the case of this compound, two reactive halide sites are present: a bromine atom at the C7 position and a chlorine atom at the C2 position. Generally, the reactivity of halogens in Suzuki couplings follows the order I > Br > OTf >> Cl.[3] This inherent difference in reactivity allows for the selective cross-coupling at the more reactive C7-Br bond, leaving the C2-Cl bond intact for potential subsequent transformations. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yields. For some polyhalogenated quinolines, specific catalyst systems like Pd(dppf)Cl2 have been shown to favor reaction at the C7 position.[3]
Applications in Drug Discovery
The 7-aryl-2-chloroquinoline-3-carbaldehyde scaffold is a promising starting point for the development of various therapeutic agents. Quinoline derivatives are known to act as inhibitors of several protein kinases that are implicated in cancer cell proliferation and survival.
-
Anticancer Agents: Many quinoline-based compounds have been investigated as potent anticancer agents. They can exert their effects through the inhibition of key signaling pathways involved in tumor growth and metastasis.
-
Kinase Inhibitors: The quinoline core is present in several clinically approved kinase inhibitors. The synthesized 7-aryl derivatives could potentially target kinases such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Src kinase, which are often dysregulated in various cancers.[4]
The synthesized compounds can be further elaborated, for instance, by converting the aldehyde group into Schiff bases, chalcones, or other heterocyclic systems to explore and optimize their biological activity.
Experimental Protocols
The following protocol is a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C7 position of this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium Catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄, or a mixture of Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2-chloroquinoline-3-carbaldehyde.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for similar substrates.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 82 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 85 | 12 | 78 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 75 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 68 |
Visualizations
Reaction Scheme
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of complex molecular architectures, particularly for the introduction of rigid alkynyl moieties into molecular scaffolds to optimize binding interactions with biological targets.[2][3][4] Quinoline scaffolds are prevalent in a wide range of pharmaceuticals, and their functionalization is of significant interest. The Sonogashira coupling of 2-chloroquinolines offers a direct route to 2-alkynylquinolines, which are valuable intermediates in the synthesis of novel therapeutic agents.[5]
This document provides detailed protocols and application notes for the Sonogashira coupling of 2-chloroquinolines, focusing on common catalytic systems and reaction conditions. While 2-chloroquinolines are generally less reactive than their bromo or iodo counterparts, successful coupling can be achieved with appropriate optimization of catalysts, ligands, bases, and solvents.[6][7]
Core Concepts and Reaction Mechanism
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.[7]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 2-chloroquinoline to form a Pd(II) complex. This is followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the 2-alkynylquinoline and regenerate the Pd(0) catalyst.[2]
-
Copper Cycle : The copper(I) salt coordinates with the terminal alkyne, and a base facilitates the deprotonation to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.[2]
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can offer advantages in terms of cost and environmental impact.[7][8]
Data Presentation: Reaction Conditions for Sonogashira Coupling of 2-Chloroquinolines
The following table summarizes various reported conditions for the Sonogashira coupling of 2-chloroquinolines with different terminal alkynes, providing a comparative overview of catalysts, bases, solvents, and resulting yields.
| Entry | 2-Chloroquinoline Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloroquinoline | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 | 12-24 | 42-88 | [5][9] |
| 2 | 3-Chalcone-2-chloroquinoline | Various terminal alkynes | CuI | Various bases | Various solvents | Optimized | Optimized | Moderate to Excellent | [10] |
| 3 | 2-Chloroquinoline-3-carbonitriles | Various terminal alkynes | Palladium metal catalysis | - | - | - | - | - | [5] |
| 4 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Terminal Alkyne (1.5 equiv.) | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%) | Triethylamine (2.0 equiv.) | DMF | 100-140 | 12-24 | Guideline Yields | [9] |
| 5 | Dihaloquinoline | Various terminal alkynes | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | - | - | 14 | [11] |
| 6 | Dihaloquinoline | Various terminal alkynes | PdCl₂(PPh₃)₂ | Cs₂CO₃ | 1,4-Dioxane | - | - | 20 | [11] |
Note: The data is compiled from various sources and serves as a guideline. Yields are highly substrate-dependent and require optimization for specific applications.
Experimental Protocols
This section provides a detailed, representative protocol for the Sonogashira coupling of a 2-chloroquinoline with a terminal alkyne using a palladium/copper co-catalyzed system.
Materials:
-
2-Chloroquinoline derivative (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Triethylamine (Et₃N, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the 2-chloroquinoline derivative (1.0 equiv.), palladium(II) acetate (e.g., 3 mol%), triphenylphosphine (e.g., 6 mol%), and copper(I) iodide (e.g., 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) via syringe. This is followed by the addition of triethylamine (2.5 equiv.) and the terminal alkyne (1.3 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and pour it into water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-alkynylquinoline.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of 2-chloroquinolines.
Catalytic Cycle Diagram
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 7-Bromo-2-chloroquinoline-3-carbaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The presence of a bromine atom at the 7-position, a reactive chlorine atom at the 2-position, and a formyl group at the 3-position makes this compound a valuable starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. The electron-withdrawing nature of the halogen substituents and the quinoline ring system, combined with the reactive aldehyde functionality, allows for a multitude of chemical transformations, leading to the generation of novel drug candidates.
This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, supported by experimental protocols for the synthesis of its derivatives and their biological evaluation. While specific biological data for derivatives of this compound are limited in the available literature, this report extrapolates from closely related analogues to illustrate its potential.
Medicinal Chemistry Applications
The strategic placement of the bromo, chloro, and carbaldehyde functionalities on the quinoline scaffold allows for the exploration of various biological targets.
Anticancer Activity
Quinoline derivatives have been extensively investigated as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis. The this compound scaffold can be elaborated to generate potent anticancer compounds. For instance, the aldehyde group can be readily converted into Schiff bases, hydrazones, or other heterocyclic systems known to possess cytotoxic activity. The 2-chloro position is susceptible to nucleophilic substitution, allowing the introduction of various side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Potential Molecular Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR)
-
Topoisomerases (I and II)
-
Apoptosis-related proteins
Antimicrobial Activity
The quinoline core is a key feature of many antibacterial and antifungal agents. Derivatives of this compound are expected to exhibit significant antimicrobial properties. The aldehyde can be condensed with various amines or hydrazides to form Schiff bases and hydrazones, which are known to have potent antibacterial and antifungal activities. The lipophilicity conferred by the bromo and chloro substituents may enhance membrane permeability, contributing to improved antimicrobial efficacy.
Studies on analogous 2-chloroquinoline-3-carbaldehyde derivatives have shown that their Schiff base derivatives can inhibit the growth of bacteria such as E. coli with Minimum Inhibitory Concentrations (MICs) in the range of 25-50 µg/mL. Furthermore, a bromo-substituted 2-morpholinoquinoline-3-carbaldehyde derivative has been reported to possess high antibacterial and antifungal activity.
Potential Microbial Targets:
-
DNA Gyrase
-
Bacterial cell wall synthesis enzymes
-
Fungal ergosterol biosynthesis
Data Presentation
The following tables summarize representative quantitative data for derivatives of structurally similar quinoline compounds, illustrating the potential of derivatives of this compound.
Table 1: Anticancer Activity of Representative Brominated and Chlorinated Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Highly Brominated Quinolines | C6 (Glioblastoma) | 5.45 - 9.6 | 5-Fluorouracil | - |
| HeLa (Cervical) | 5.45 - 9.6 | 5-Fluorouracil | - | |
| HT29 (Colon) | 5.45 - 9.6 | 5-Fluorouracil | - | |
| 7-Chloroquinoline-Benzimidazole Hybrids | HeLa (Cervical) | 0.2 - 6.1 | - | - |
| CaCo-2 (Colon) | 0.2 - 6.1 | - | - |
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff bases of 2-chloroquinoline-3-carbaldehydes | Escherichia coli | 25 - 50 | - | - |
| Bromo-substituted 2-morpholinoquinoline-3-carbaldehyde | Escherichia coli | High Activity | - | - |
| Staphylococcus aureus | High Activity | - | - | |
| Aspergillus niger | High Activity | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of derivatives of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted primary amine (1.0 eq).
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized quinoline derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to obtain various final concentrations.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (antibiotic) and a negative control (broth with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic routes for derivatives of this compound.
Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer activity using the MTT assay.
Generalized Signaling Pathway for Quinoline-Based Kinase Inhibitors
Caption: Inhibition of receptor tyrosine kinase signaling by a quinoline-based inhibitor.
Application Notes and Protocols for the Synthesis of Anticancer Agents from 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established synthetic methodologies and biological evaluations of quinoline derivatives structurally analogous to compounds derived from 7-Bromo-2-chloroquinoline-3-carbaldehyde. While direct experimental data for anticancer agents synthesized from this specific starting material is not extensively available in the reviewed literature, the provided information serves as a comprehensive guide for the design, synthesis, and evaluation of novel anticancer candidates based on this versatile scaffold.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. This compound is a versatile starting material for the synthesis of novel anticancer agents due to the presence of three reactive sites: the bromo group at the 7-position, the chloro group at the 2-position, and the carbaldehyde group at the 3-position. These sites allow for diverse chemical modifications to generate libraries of compounds for anticancer screening.
Derivatives of 2-chloroquinoline-3-carbaldehyde have been investigated for their therapeutic potential, including anticancer and antibacterial activities.[3][4] The aldehyde group is a key handle for the synthesis of various derivatives such as Schiff bases, hydrazones, and pyrazoles, which have shown promising cytotoxic effects against various cancer cell lines.[5][6][7]
Key Synthetic Strategies
The chemical versatility of this compound allows for several synthetic transformations to generate a diverse library of potential anticancer agents. The primary reaction pathways involve the aldehyde group, with subsequent or prior modifications at the chloro and bromo positions.
Caption: Key synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases derived from quinoline-3-carbaldehydes have demonstrated significant anticancer activity.[5][8] This protocol outlines a general procedure for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazone derivatives of quinolines have been identified as potent anticancer agents.[4][6] This protocol provides a general method for the synthesis of hydrazones.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield the crude hydrazone.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of Pyrazole Derivatives
Pyrazoles fused or attached to a quinoline ring can exhibit significant cytotoxic activity.[7][9] This protocol describes a general approach to synthesize pyrazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
A mixture of this compound (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol or glacial acetic acid is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The separated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization.
Biological Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final concentration of DMSO should be <0.1%) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Quantitative Data Presentation
The following tables summarize the cytotoxic activities of various bromo-substituted quinoline derivatives, which are structurally related to the potential products synthesized from this compound. This data provides a reference for the expected potency of novel compounds.
Table 1: Cytotoxicity of Bromo-Substituted Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C9H5Br2NO | C6 (rat brain tumor) | 12.3 | [11] |
| 7-Bromo-8-hydroxyquinoline | C9H6BrNO | C6 (rat brain tumor) | 25.6 | [11] |
| 6,8-Dibromo-5-nitroquinoline | C9H4Br2N2O2 | HT29 (human colon) | 15.2 | [11] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C11H9Br2NO3 | HT29 (human colon) | 5.45 | [11] |
Table 2: Cytotoxicity of Quinoline-based Hydrazone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone I | 7-chloroquinoline hydrazone derivative | SF-295 (CNS cancer) | 0.688 (µg/cm³) | [3] |
| Compound 21k | Ketohydrazide-hydrazone | MCF-7 (breast) | 0.8 | [6] |
| Compound 3h | Hydrazide-hydrazone with pyrrole ring | PC-3 (prostate) | 1.32 | [12] |
| Compound 3h | Hydrazide-hydrazone with pyrrole ring | MCF-7 (breast) | 2.99 | [12] |
Signaling Pathways
Quinoline-based anticancer agents have been shown to modulate various signaling pathways critical for cancer cell growth and survival. Derivatives synthesized from this compound could potentially target these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives
Introduction
Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities.[1][2] Derivatives of quinoline are known to possess anticancer, antibacterial, antimalarial, anti-inflammatory, and anti-HIV properties.[1][2][3] Specifically, 2-chloroquinoline-3-carbaldehyde and its analogs are versatile intermediates for the synthesis of various fused and binary heterocyclic systems.[1][4] The introduction of a bromine atom at the 7-position can further modulate the physicochemical properties and biological efficacy of these compounds.[5] This document provides detailed protocols for the synthesis of the key intermediate, 7-Bromo-2-chloroquinoline-3-carbaldehyde, and its subsequent derivatization.
Part 1: Synthesis of this compound (3)
The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-bromoacetanilide (1), using a Vilsmeier reagent (2) generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7][8][9] The resulting iminium ion is then hydrolyzed to yield the final aldehyde.[9]
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0-5 °C in an ice bath.[10]
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 8-9 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.[10] Stir the mixture for 5-10 minutes to allow for the formation of the Vilsmeier reagent.[10]
-
Addition of Substrate: Add 4-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.[10]
-
Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C for 8-16 hours.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[10]
-
Isolation: A precipitate will form. Isolate the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[10]
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethyl acetate to obtain pure this compound.[10]
Data Summary: Synthesis of Core Intermediate
| Reagent | Molar Ratio (to substrate) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetanilide | 1.0 | - | - | - | [10] |
| DMF | ~3.5 | 0-5, then 75-80 | 8-16 | 70-85 (estimated) | [10][11] |
| POCl₃ | ~9.5 | 0-5, then 75-80 | 8-16 | 70-85 (estimated) |[10][11] |
Part 2: Preparation of Derivatives
The 2-chloro and 3-formyl groups on the quinoline ring are reactive sites for further modification, allowing for the creation of a diverse library of derivatives.[3][12]
A. Synthesis of Schiff Base Derivatives (Reaction at C3-Aldehyde)
The aldehyde group readily undergoes condensation with primary amines, such as substituted anilines or hydrazines, to form Schiff bases (imines).[1][13] These derivatives are of significant interest due to their biological activities.
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Schiff Base Formation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or ethanol.[1][13]
-
Addition: Add the substituted aniline or other primary amine (1 equivalent) to the solution.[1]
-
Reaction: Reflux the mixture for 2-4 hours. The reaction can sometimes be catalyzed by a few drops of acetic acid.[13]
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent and dry. Recrystallize if further purification is needed.
Data Summary: Representative Schiff Base Synthesis
| Amine Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Anilines | Acetone | Reflux | Good to Excellent | [1] |
| Phenyl Hydrazine | Ethanol | Reflux with catalyst | Good | [13] |
| Hydrazine Hydrate | Ethanol | Reflux | Good |[13] |
B. Synthesis of 2-Substituted Derivatives (Reaction at C2-Chloro)
The chlorine atom at the C2 position is susceptible to nucleophilic substitution and cross-coupling reactions, such as the Sonogashira coupling.[1][13] This allows for the introduction of various functional groups, including amines and alkynes.
Caption: General workflow for C2-position substitution reactions.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a solution of this compound (1 equivalent) in anhydrous DMF or THF, add the terminal alkyne (1.2 equivalents) and triethylamine.[1][13]
-
Catalyst Addition: Add the catalysts, [PdCl₂(PPh₃)₂] and CuI, to the mixture under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction, and extract the product using an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Representative C2-Substitution Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkynes | [PdCl₂(PPh₃)₂], CuI, Et₃N | Good | [1][13] |
| Nucleophilic Substitution | Morpholine | DMAP (catalyst) | Good | [13] |
| Thiolation | Sodium Sulphide | DMF, Room Temp | Good |[10] |
Part 3: Application Notes
Biological and Pharmacological Significance
Derivatives of 2-chloroquinoline-3-carbaldehyde are scaffolds of high interest in drug discovery. The strategic placement of different functional groups on the quinoline core leads to compounds with a broad spectrum of biological activities.
-
Antimicrobial Activity: Many derivatives have shown potent antibacterial and antifungal properties.[3] Notably, a bromo-substituted derivative demonstrated high activity against Escherichia coli, Staphylococcus aureus, Aspergillus Niger, and other microorganisms.[1][13]
-
Anticancer Activity: The quinoline scaffold is a privileged structure in cancer drug discovery.[14] Certain derivatives act as inhibitors of protein kinases and cell growth, showing cytotoxic potential against various cancer cell lines such as MCF-7 (breast), HCT-116 (colorectal), and HL-60 (leukemia).[14]
-
Anti-inflammatory and Antimalarial Activity: The quinoline core is famous for its presence in antimalarial drugs like chloroquine, and various derivatives have been investigated for both antimalarial and anti-inflammatory effects.[2][3]
Caption: Relationship between the core scaffold, its derivatives, and applications.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newsama.com [newsama.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. ijsr.net [ijsr.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 14. scielo.br [scielo.br]
Application Notes and Protocols for the Analytical Characterization of Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical techniques for the characterization of quinoline aldehydes, crucial intermediates and final products in pharmaceutical and materials science. This document outlines detailed protocols for spectroscopic and chromatographic methods, presents quantitative data in structured tables for comparative analysis, and includes visual workflows to guide researchers.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of quinoline aldehydes. These methods provide insights into the molecular structure, functional groups, and electronic properties of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of quinoline aldehydes by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Quantitative Data Summary
The following tables summarize predicted and experimental ¹H and ¹³C NMR chemical shift data for various quinoline aldehydes. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methyl-8-quinolinecarboxaldehyde [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.5 | s | 1H | -CHO |
| ~8.9 | d | 1H | Aromatic-H |
| ~8.1-8.3 | d | 1H | Aromatic-H |
| ~7.5-7.8 | m | 3H | Aromatic-H |
| ~2.8 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methyl-8-quinolinecarboxaldehyde [1]
| Chemical Shift (δ) ppm | Assignment |
| ~193 | -CHO |
| ~158 | Aromatic C-N |
| ~148 | Aromatic C-C |
| ~120-140 | Aromatic C |
| ~25 | -CH₃ |
Table 3: Experimental ¹H NMR Data for Selected Quinolinecarbaldehydes [2]
| Compound | Solvent | Chemical Shifts (δ) ppm and Assignments |
| 8-Hydroxyquinoline-5-carbaldehyde | DMSO-d₆ | 10.14 (s, 1H, HC=O), 9.56 (dd, 1H, aromatic), 8.97 (dd, 1H, aromatic), 8.17 (d, 1H, aromatic), 7.78 (dd, 1H, aromatic), 7.26 (d, 1H, aromatic) |
| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | CDCl₃ | 10.36 (s, 1H, HC=O), 8.90 (d, 1H, aromatic), 8.26 (d, 1H, aromatic), 7.58 (dd, 1H, aromatic), 7.53 (s, 1H, aromatic), 2.56 (s, 3H, CH₃) |
| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | DMSO-d₆ | 10.20 (s, 1H, HC=O), 9.18 (d, 1H, aromatic), 7.98 (d, 1H, aromatic), 7.64 (d, 1H, aromatic), 7.43 (d, 1H, aromatic), 3.11 (s, 6H, 2NCH₃), 2.58 (s, 3H, CH₃) |
| 8-(Dimethylamino)quinoline-5-carbaldehyde | CDCl₃ | 10.06 (s, 1H, HC=O), 9.72 (dd, 1H, aromatic), 8.87 (dd, 1H, aromatic), 7.84 (d, 1H, aromatic), 7.53 (dd, 1H, aromatic), 6.97 (d, 1H, aromatic), 3.36 (s, 6H, 2NCH₃) |
Experimental Protocol: NMR Spectroscopy [1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline aldehyde sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[1]
-
Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis of quinoline aldehydes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For quinoline aldehydes, key characteristic peaks include the C=O stretching of the aldehyde group and C=N stretching of the quinoline ring.
Quantitative Data Summary
Table 4: Characteristic IR Absorption Bands for Quinoline Aldehydes
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| Aldehyde C-H | Stretch | 2857–2850 | [3] |
| Aldehyde C=O | Stretch | ~1693 | [4] |
| Quinoline C=C | Stretch | 1617–1507 | [3] |
| Quinoline C=N | Stretch | ~1622-1662 | [4][5] |
| Aromatic C-H | Stretch | 3087–2852 | [3] |
Experimental Protocol: FTIR Spectroscopy [1]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the quinoline aldehyde.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of quinoline aldehydes. Fragmentation patterns observed in the mass spectrum provide valuable structural information.
Quantitative Data Summary
Table 5: Key Fragment Ions of Quinoline Aldehydes in Mass Spectrometry
| Compound | Ionization | m/z (Assignment) | Reference |
| Quinoline-2-carboxylic acid (as an analog) | EI | 173 ([M]⁺•), 128 ([M - COOH]⁺), 129 ([M - CO₂]⁺•) | [6] |
| 4-Quinolinecarboxaldehyde | EI/ESI | Molecular ions (M•⁺ and [M+H]⁺) with mass errors < 5 mDa | [7][8] |
| 2-Chloro-3-formyl-8-methyl quinoline | - | 193 ([M+2]⁺), 191 ([M]⁺) | [4] |
| 8-Hydroxyquinoline-5-carbaldehyde | GC-MS (EI) | - | [2] |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | GC-MS (EI) | - | [2] |
Experimental Protocol: Mass Spectrometry [1][7]
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[1][7]
-
Ionization: Ionize the sample using an appropriate technique:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds, often used with LC-MS.[7]
-
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., time-of-flight (TOF), quadrupole).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Diagram: Mass Spectrometry Logical Flow
Caption: Logical flow of a mass spectrometry experiment.
Chromatographic Characterization
Chromatographic techniques are essential for separating quinoline aldehydes from impurities and for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment and quantification of quinoline aldehydes. Reversed-phase HPLC (RP-HPLC) is a common mode for these compounds.
Quantitative Data Summary
Table 6: Typical RP-HPLC Parameters for Quinoline Aldehyde Analysis [9]
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 7: Example Gradient Program for RP-HPLC [9]
| Time (min) | % Acetonitrile |
| 0-2 | 30 |
| 2-15 | 30 to 80 |
| 15-18 | 80 |
| 18-20 | 80 to 30 |
| 20-25 | 30 (equilibration) |
Experimental Protocol: RP-HPLC for Purity Analysis [9][10]
-
Instrumentation: Use a standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., HPLC-grade acetonitrile and water) and degas them.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a quinoline aldehyde reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards by serial dilution.[9]
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent. Filter the solution through a 0.45 µm syringe filter.[10]
-
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Tables 6 and 7.
-
Data Acquisition and Analysis: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. Inject the standard and sample solutions. Identify the main peak corresponding to the quinoline aldehyde and calculate the purity based on the peak area percentage.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Wittig Reaction on Quinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Wittig reaction on quinoline-3-carbaldehyde, a critical transformation for the synthesis of vinylquinolines. Vinylquinolines are important structural motifs in medicinal chemistry and materials science. The following protocols are based on established methodologies for the Wittig olefination of heteroaromatic aldehydes.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. In the context of quinoline chemistry, the Wittig reaction of quinoline-3-carbaldehyde provides a direct route to 3-vinylquinoline derivatives, which are precursors to a variety of biologically active molecules and functional materials.
The general scheme for the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, generated in situ from a phosphonium salt and a strong base, to yield an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction, producing either the (E)- or (Z)-alkene, is influenced by the nature of the ylide and the reaction conditions.
Experimental Protocols
This section details the experimental procedures for the Wittig reaction of quinoline-3-carbaldehyde with benzyltriphenylphosphonium chloride to synthesize 3-styrylquinoline.
Materials and Equipment
-
Quinoline-3-carbaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi) solution
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Protocol 1: Wittig Reaction using Sodium Hydride as a Base
1. Ylide Generation: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). b. To this suspension, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change to deep red or orange.
2. Reaction with Quinoline-3-carbaldehyde: a. Cool the ylide solution back to 0 °C. b. Dissolve quinoline-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
3. Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Concentrate the dried organic phase under reduced pressure using a rotary evaporator. e. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-styrylquinoline.
Data Presentation
The following table summarizes the quantitative data for the Wittig reaction of quinoline-3-carbaldehyde with benzyltriphenylphosphonium chloride.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |
| Quinoline-3-carbaldehyde | 157.17 | 1.0 | 1.0 | 157 mg |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 1.2 | 467 mg |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | 1.2 | 48 mg |
| Anhydrous THF | - | - | - | ~15 mL |
| Product: 3-Styrylquinoline | 231.29 | - | - | Yield Dependent |
Note: The yield of the reaction can vary depending on the specific conditions and scale. Published yields for similar reactions on related heterocyclic aldehydes are generally in the range of 60-85%.
Mandatory Visualization
Wittig Reaction Workflow
The following diagram illustrates the general workflow for the experimental procedure described above.
Caption: Workflow for the Wittig reaction of quinoline-3-carbaldehyde.
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the mechanism of the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
use of 7-Bromo-2-chloroquinoline-3-carbaldehyde as a synthetic building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile trifunctional synthetic building block that holds significant promise in the fields of medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The presence of three distinct reactive sites—a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position—allows for sequential and regioselective modifications, making it an ideal starting material for the construction of diverse and complex molecular architectures.
The aldehyde functionality serves as a versatile handle for a variety of transformations, including the formation of Schiff bases, Knoevenagel condensation products, and various heterocyclic rings. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. Furthermore, the bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, for the formation of carbon-carbon bonds. These orthogonal reactivities allow for a modular approach to the synthesis of novel quinoline derivatives with tailored electronic and biological properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block in the development of novel compounds.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 136812-31-2 |
| Molecular Formula | C₁₀H₅BrClNO |
| Molecular Weight | 270.51 g/mol |
| Appearance | Yellow to off-white solid |
Spectroscopic Data of Representative Derivatives
Table 1: Spectroscopic Data for Schiff Base Derivatives
| Compound | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 1-(2-chloro-8-methylquinolin-3-yl)-N-(phenyl)methanimine | 65 | 181 | 7.1-7.68 (9H, m, Ar-H), 8.8 (1H, s, CH=N), 2.43 (3H, s, -CH₃) | 1628 (C=N), 770 (C-Cl) | - |
| 1-(2-chloro-8-methylquinolin-3-yl)-N-(4-nitrophenyl)methanimine | 57 | 140 | 7.1-7.63 (8H, m, Ar-H), 8.3 (1H, s, CH=N), 2.48 (3H, s, -CH₃) | 1635 (C=N), 1525 (N=O), 775 (C-Cl) | - |
Table 2: Spectroscopic Data for Pyrazolo[3,4-b]quinoline Derivatives
| Compound | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 7-Bromo-1H-pyrazolo[3,4-b]quinolin-3-amine | - | >300 | - | - | - |
| Ethyl 7-bromo-1-phenyl-1H-pyrazolo[3,4-b]quinoline-4-carboxylate | 90 | 285 | 9.00 (1H, s, quinoline-H4), 8.55 (1H, s, CH=N), 8.30 (1H, d, J = 9 Hz, quinoline-H5), 8.28 (1H, s, pyrazol-H3), 8.14 (1H, d, J = 9 Hz, quinoline-H8), 8.10 (2H, d, J = 8 Hz, phenyl-H2, H6), 7.98 (1H, t, J = 8 Hz, quinoline-7H), 7.86 (1H, t, J = 8, quinoline-H6), 7.7 (3H, m, phenyl-H3, H4, H5) 4.24 (2H, q, J = 6.7 Hz, O-CH₂), 1.28 (3H, t, J = 6.5 Hz, CH₃) | 1750 (C=O), 1665 (C=N) | 404 |
Table 3: Spectroscopic Data for Knoevenagel Condensation Products
| Compound | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-((7-Bromo-2-chloroquinolin-3-yl)methylene)malononitrile | 96 | - | - | 2220 (CN) | - |
| Ethyl 2-cyano-3-(7-bromo-2-chloroquinolin-3-yl)acrylate | 96 | - | - | 2225 (CN), 1730 (C=O) | - |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction of this compound with a primary amine to form the corresponding Schiff base.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Absolute Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Protocol 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
This protocol outlines the cyclocondensation reaction of this compound with hydrazine hydrate to form a pyrazolo[3,4-b]quinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate.
-
The reaction can be performed at room temperature or under reflux, depending on the substrate's reactivity. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, the product usually precipitates from the reaction mixture upon cooling.
-
Filter the solid, wash with cold ethanol, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like DMF/ethanol.
-
Confirm the structure of the synthesized 7-bromo-1H-pyrazolo[3,4-b]quinoline by spectroscopic methods.
Protocol 3: Suzuki Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of the 7-bromo position with a boronic acid.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
In a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-2-chloroquinoline-3-carbaldehyde derivative.
Protocol 4: Knoevenagel Condensation
This protocol details the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Base catalyst (e.g., piperidine, a few drops)
-
Ethanol
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and may result in the precipitation of the product.
-
Monitor the reaction by TLC.
-
If precipitation occurs, collect the product by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
-
Characterize the resulting α,β-unsaturated product using spectroscopic techniques.
Visualizations
Experimental Workflow
Caption: Synthetic routes from this compound.
Potential Biological Signaling Pathway Inhibition
Derivatives of the quinoline scaffold have been shown to exhibit antimicrobial and anticancer activities. For instance, some quinoline derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][3] In the context of anticancer activity, pyrazolo[3,4-b]quinoline derivatives have been investigated as potential inhibitors of various protein kinases involved in cell cycle regulation and signal transduction.
Caption: Potential mechanisms of action for quinoline derivatives.
References
- 1. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antimicrobial agents derived from quinoline scaffolds. This document outlines detailed protocols for the synthesis of various quinoline derivatives, standardized methods for evaluating their antimicrobial efficacy, and assays to elucidate their mechanisms of action. The information is intended to equip researchers with the necessary tools to design, synthesize, and evaluate the next generation of quinoline-based antimicrobial drugs.
Introduction to Quinoline Scaffolds in Antimicrobial Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The discovery of nalidixic acid, a quinolone antibiotic, in the 1960s paved the way for the development of the highly successful fluoroquinolone class of antibiotics.[3] These agents primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[3][4]
However, the emergence of widespread antimicrobial resistance necessitates the development of novel quinoline-based agents with improved efficacy and the ability to overcome existing resistance mechanisms.[5] Current research focuses on the synthesis of novel quinoline derivatives, including hybrids with other pharmacologically active moieties like chalcones and triazoles, to enhance their antimicrobial spectrum and potency.[6][7]
Data Presentation: Antimicrobial Activity of Novel Quinoline Derivatives
The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of recently developed quinoline derivatives against a panel of clinically relevant bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Novel Quinoline Derivatives
| Compound Class | Derivative | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa | Escherichia coli | Reference |
| Quinoline-Thiazole | Compound 4g | 3.91 | - | - | [8] |
| Compound 4m | 7.81 | - | 7.81 | [8] | |
| Quinoline-Benzimidazole | Compound 13 | 20±3.3 | 10±1.5 | - | [9] |
| Compound 16c | Significant Inhibition | Significant Inhibition | - | [9] | |
| Quinoline-Pyrrolidine | Compound 8 | No Activity | 5±2.2 | - | [9] |
| Quinoline-Hydrazinyl | Compound 12 | No Activity | 10±1.5 | - | [9] |
| Fluoroquinolone-Triazole | Compound 6d | 0.5 | - | - | [10] |
| Benzimidazole Quinolones | Methylene-bridged | 0.125–0.5 | - | - | [10] |
| Quinoline-Chalcone | Compound F2 | 2 | - | >64 | [11] |
| Quinoline-Hydroxyimidazolium | Hybrid 7b | 2 | - | - | [12] |
| Hybrid 7h | 20 | - | - | [12] |
Table 2: Antifungal Activity of Novel Quinoline Derivatives
| Compound Class | Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Reference |
| Quinoline-Thiazole | Compound 4d, 4i, 4k, 4l, 4m | 1.95 | - | - | [8] |
| Compound 4j | >62.5 | - | - | [8] | |
| Quinoline-Triazole | - | - | - | MIC: 62.5 µg/mL | [13] |
| Quinoline-Chalcone | Compound 5l | - | - | - | [14] |
| Compound 6b | - | - | - | [14] | |
| Quinoline-Hydroxyimidazolium | Hybrid 7c, 7d | 62.5 | 15.6 | 62.5 | [12] |
| Quinoline-Triazole | Compound 3a | 0.044 (standard), 2.3 (resistant) | - | - | [15] |
| Compound 3b | 25.4 (standard), 32.8 (resistant) | - | - | [15] |
Experimental Protocols
Synthesis of Quinoline Scaffolds
This protocol describes the synthesis of a 2-aryl-quinoline-4-carboxylic acid using a microwave-assisted Pfitzinger reaction.
Materials:
-
Isatin
-
4-Methoxyacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (aqueous)
-
Acetic acid
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
Combine isatin (1 mmol), 4-methoxyacetophenone (1.05 equivalents), and potassium hydroxide (10 equivalents) in a mixture of ethanol and water (10 mL) in a closed microwave vessel.[16]
-
Irradiate the mixture with microwaves for 12 minutes at 140°C.[16]
-
After cooling, acidify the reaction mixture with acetic acid.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield pure 2-(4-methoxyphenyl)-quinoline-4-carboxylic acid as white crystals.[16]
This protocol details the synthesis of a substituted 2-quinolone using the Knorr quinoline synthesis.
Materials:
-
4-Bromoaniline
-
tert-Butyl acetoacetate
-
Concentrated sulfuric acid
-
Standard laboratory glassware for reflux
Procedure:
-
Condense 4-bromoaniline with tert-butyl acetoacetate. The reaction can be monitored by 1H NMR to ensure the specific formation of the anilide intermediate and avoid the formation of the crotonate byproduct.[17]
-
Isolate the resulting anilide.
-
Cyclize the anilide in the presence of concentrated sulfuric acid by heating to yield 6-bromo-4-methylquinolin-2(1H)-one.[17]
-
Purify the product by recrystallization.
This protocol outlines a general method for the synthesis of quinoline-chalcone hybrids via a Claisen-Schmidt condensation.
Materials:
-
Substituted 3-acetyl-4-hydroxyquinolin-2(1H)-one
-
Aromatic aldehyde
-
Piperidine
-
1-Butanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one and the desired aromatic aldehyde in 1-butanol.[18]
-
Add a few drops of piperidine as a catalyst.
-
Reflux the mixture for approximately 6 hours.[18]
-
Upon cooling, the chalcone product will precipitate.
-
Collect the precipitate by suction filtration and dry.
-
Purify the crude product by column chromatography.[18]
This protocol describes a general method for the synthesis of quinoline-triazole hybrids using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Quinoline derivative with a terminal alkyne
-
Aryl azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol and water (1:1 mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolve the quinoline-alkyne and the aryl azide in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Antimicrobial Susceptibility Testing
This protocol describes the determination of the MIC of a test compound against aerobic bacteria using the broth microdilution method, following CLSI guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile diluents
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an 18-24 hour agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (containing 50 µL of the diluted compound) with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]
Mechanism of Action Studies
This protocol is used to determine the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
Purified DNA gyrase enzyme (subunits A and B)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 100 µg/mL BSA)
-
Test compound
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.
-
Initiate the reaction by adding the DNA gyrase enzyme.
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Terminate the reactions by adding a stop solution (e.g., STEB buffer with SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA compared to the no-drug control.
This protocol assesses the inhibitory effect of a compound on the decatenation activity of bacterial topoisomerase IV.
Materials:
-
Kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles
-
Purified topoisomerase IV enzyme (subunits ParC and ParE)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
Test compound
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and different concentrations of the test compound or positive control.
-
Start the reaction by adding the topoisomerase IV enzyme.
-
Incubate the mixtures at 37°C for 1 hour.
-
Stop the reactions and analyze the products by agarose gel electrophoresis.
-
Stain and visualize the gel. Inhibition of decatenation is indicated by the persistence of the high-molecular-weight kDNA network at the top of the gel, while the no-drug control will show the release of decatenated minicircles that migrate further into the gel.[19]
This protocol measures the cytotoxicity of a compound against a mammalian cell line (e.g., HeLa or HEK293) to assess its selectivity.
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (solvent used to dissolve the compound) and a no-treatment control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[20]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Signaling Pathway
Caption: The SOS response pathway in bacteria induced by quinolone antibiotics.
Experimental Workflow
Caption: A typical workflow for the discovery of novel quinoline-based antimicrobials.
Logical Relationship
Caption: Relationship between quinoline scaffold modifications and antimicrobial properties.
References
- 1. journals.asm.org [journals.asm.org]
- 2. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 11. Synthesis and anti-bacterial activity of some heterocyclic chalcone derivatives bearing thiofuran, furan, and quinoline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation | CoLab [colab.ws]
- 15. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchpublish.com [researchpublish.com]
- 19. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-2-chloroquinoline-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the cyclization and formylation of an appropriate N-arylacetamide, in this case, 4-bromoacetanilide, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]
Q2: What are the typical starting materials and reagents for this synthesis?
The primary starting material is 4-bromoacetanilide. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF).
Q3: What is the expected yield for the synthesis of this compound?
The yield of 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction is influenced by the nature of the substituent on the starting acetanilide. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups, such as the bromo group, tend to result in lower yields. While specific yield data for the 7-bromo derivative is not extensively reported, yields for similar halogenated quinolines can range from moderate to good, depending on the optimization of reaction conditions.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting 4-bromoacetanilide spot and the appearance of a new, typically lower Rf, product spot indicates the progression of the reaction.
Q5: What are the common methods for purifying the final product?
The most common method for purification is recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[2][6] If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials. | 1. Ensure that POCl₃ and DMF are fresh and anhydrous. The Vilsmeier reagent should be prepared at 0-5°C before the addition of the acetanilide. 2. Gradually increase the reaction temperature to the optimal range (typically 80-90°C) and extend the reaction time, monitoring by TLC. 3. Verify the purity of 4-bromoacetanilide. |
| Formation of Multiple Products (Side Reactions) | 1. Incomplete cyclization leading to intermediate products. 2. Unwanted side reactions due to the electron-withdrawing nature of the bromo group. | 1. Ensure sufficient heating and reaction time to drive the cyclization to completion. 2. Optimize the stoichiometry of the Vilsmeier reagent. An excess of the reagent may lead to side products. |
| Product is a Dark Oil or Tar | 1. Decomposition of the product at high temperatures. 2. Presence of polymeric byproducts. | 1. Avoid excessive heating. Maintain the reaction temperature within the recommended range. 2. During work-up, pour the reaction mixture into crushed ice to precipitate the product and minimize the formation of tars.[2][6] Purify the crude product promptly. |
| Difficulty in Isolating the Product | 1. The product may be partially soluble in the aqueous work-up solution. 2. The product may not precipitate effectively from the reaction mixture. | 1. After pouring the reaction mixture into ice water, stir for a sufficient amount of time to allow for complete precipitation. If necessary, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. 2. If the product remains oily, try triturating with a non-polar solvent like hexane or pentane to induce solidification. |
| Purified Product is Still Impure | 1. Co-crystallization of impurities. 2. Ineffective separation by column chromatography. | 1. Try recrystallizing from a different solvent system. A two-solvent recrystallization might be effective. 2. For column chromatography, optimize the eluent system. A gradual increase in polarity often provides better separation. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the synthesis of similar 2-chloroquinoline-3-carbaldehydes.[2] Optimization of specific parameters may be required.
Materials:
-
4-Bromoacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (3 equivalents). Cool the flask to 0-5°C in an ice bath. To this, add POCl₃ (4-5 equivalents) dropwise with constant stirring. Continue stirring for 30 minutes at the same temperature.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise above 10°C.
-
Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90°C and reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Precipitation and Neutralization: A yellow solid should precipitate. Continue stirring for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.
-
Purification: Dry the crude product. Recrystallize from ethyl acetate or an ethyl acetate/hexane mixture to obtain pure this compound.
Data Presentation
Table 1: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines
| Substituent on Acetanilide | Position | Electron Donating/Withdrawing | Expected Yield Range |
| -H | - | Neutral | Good |
| -CH₃ | meta | Donating | Good to Excellent |
| -OCH₃ | meta | Donating | Good to Excellent |
| -Br | para | Withdrawing | Moderate |
| -NO₂ | para | Withdrawing | Poor to No Reaction |
Note: This table is a generalization based on the findings of Srivastava and Singh (2005) and is intended to provide a qualitative understanding of the electronic effects on the reaction yield.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of the synthesis.
References
Technical Support Center: Purification of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-2-chloroquinoline-3-carbaldehyde (CAS: 136812-31-2). The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound and structurally similar compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: Which solvent is best for the recrystallization of this compound?
Q3: My purified this compound is colored (yellow to off-white). Is this normal, and can I decolorize it?
A3: Yes, this compound is often described as a yellow to off-white solid.[5] However, if a purer, less colored product is desired, treatment with activated charcoal during recrystallization can be effective in removing colored impurities. Be aware that this may lead to a slight reduction in yield as some product may be adsorbed onto the charcoal.[4]
Q4: I am observing decomposition of my compound during silica gel column chromatography. How can I prevent this?
A4: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To mitigate this, you can use deactivated silica gel. This is typically done by preparing a slurry of the silica gel in the eluent containing a small amount of a base, such as 0.5-2% triethylamine. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be a good option for acid-sensitive compounds.[6]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | - Using an excessive amount of solvent. - The compound is still significantly soluble in the cold solvent. - Premature filtration of crystals. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation. - Ensure crystallization is complete before filtering. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is too high, causing the compound to melt before dissolving. - The solution is supersaturated. - Presence of impurities inhibiting crystal formation. | - Reheat the solution to dissolve the oil, then add a small amount of a "better" solvent (one in which the compound is more soluble) before cooling. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[4] |
| Colored Crystals | - Presence of colored impurities from the synthesis. - Oxidation of the compound. | - During recrystallization, after dissolving the compound in hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove it before cooling.[4] - Consider performing a second recrystallization to improve purity and color.[4] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities | - Inappropriate solvent system. - Column overloading. - Isomeric impurities with similar polarity. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation of spots. An Rf value of 0.3-0.4 for the desired compound is often ideal.[7] - Use a general rule of a 30:1 ratio of silica gel to crude material by weight. - Employ a long column with a shallow solvent gradient to improve the resolution of closely eluting compounds.[7] |
| Compound Streaking or Tailing on TLC/Column | - Compound is too polar for the chosen eluent. - Interaction with the acidic silica gel. | - Increase the polarity of the eluent. - Add a small amount of triethylamine (0.5-2%) to the eluent to neutralize active sites on the silica gel.[6] |
| Product Decomposition on the Column | - The quinoline nitrogen is interacting with the acidic silanol groups on the silica surface. | - Deactivate the silica gel with a base like triethylamine before packing the column.[6] - Use an alternative stationary phase such as neutral or basic alumina.[6] |
Quantitative Data
Specific quantitative data for the purification of this compound is not available in the cited literature. However, the following table summarizes recrystallization data for other bromoquinoline derivatives, which can serve as a useful starting point for solvent selection.
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Hexane | - | 58 |
| 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | Ethanol / Water | 1:1 | 62 |
| 5,7-Dibromo-8-hydroxyquinoline | Benzene | - | 90 |
| 7-Bromo-8-hydroxyquinoline | Methanol / Acetone | 1:1 | 51 |
| 5-Bromo-8-nitroisoquinoline | Heptane / Toluene | 4:1 | 47-51 |
| Table adapted from a technical guide for 6-Bromoquinoline derivatives.[4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, ethanol, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (e.g., varying ratios of ethyl acetate and hexanes) that gives a good separation of your product from impurities, with an Rf value of approximately 0.3-0.4 for the product.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into a column and allow it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to start the elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Caption: A logical workflow for optimizing column chromatography conditions.
References
Vilsmeier-Haack Reaction on Quinolines: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack reaction involving quinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack reaction for quinoline synthesis and formylation, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction is giving a low or no yield. What are the possible causes and solutions?
Possible Causes:
-
Deactivated Substrate: The starting material, such as an acetanilide, possesses strong electron-withdrawing groups (e.g., nitro groups), which inhibit the electrophilic cyclization. Acetanilides with such groups may yield the respective quinoline in poor amounts or not at all.
-
Impure Reagents: Phosphorus oxychloride (POCl₃) can degrade over time. The N,N-Dimethylformamide (DMF) should be anhydrous, as moisture can quench the Vilsmeier reagent.
-
Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer reaction times than applied, especially for less reactive substrates.[1] The molar ratio of the Vilsmeier reagent to the substrate may also be insufficient. Studies have shown that increasing the molar proportion of POCl₃ (from 3 to 15 moles) can optimize the reaction.
-
Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. The reaction must be carried out under strictly anhydrous conditions.
Solutions:
-
For Deactivated Substrates:
-
Optimize Conditions:
-
Increase Reagent Stoichiometry: The maximum yield for the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide was achieved using 12 moles of POCl₃ at 90°C.
-
Increase Temperature and Time: Conventionally, reactions are heated to 80-90°C for several hours.[3] Monitor the reaction by TLC to determine the optimal time.
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times and, in some cases, improve yields.
-
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Distill POCl₃ if necessary for better results.[2]
Q2: I am observing unexpected side products. What are they and how can I minimize them?
Common Side Products:
-
2-Hydroxy-3-formylquinolines: During aqueous work-up, the 2-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, especially in a strong alkaline medium, leading to the corresponding 2-quinolone.[2]
-
Formylation of Active Methyl Groups: If the quinoline substrate has an active methyl group (e.g., at the C2 position), the Vilsmeier reagent can react there, leading to products like (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde after hydrolysis.[4]
-
Formamidines: Strongly deactivated acetanilide systems may afford only formamidines instead of the desired cyclized quinoline product under classical conditions.[1]
-
Cannizzaro Reaction Products: Using a strong base during work-up can lead to the disproportionation of the aldehyde product if it is exposed for a prolonged period.[2][4]
Minimization Strategies:
-
Careful Work-up: To avoid hydrolysis of the 2-chloro group, neutralize the reaction mixture carefully by pouring it onto crushed ice and then adding a mild base like sodium acetate, sodium bicarbonate, or sodium carbonate to achieve a pH of 5-7.[2][5] Avoid using strong bases like NaOH.[2]
-
Control Reaction Temperature: Overheating can lead to decomposition and the formation of tarry side products. For some substrates, a temperature of around 60°C is optimal, as higher temperatures can destroy the product.
-
Use Modified Procedures: For deactivated substrates prone to forming formamidines, using micellar media can promote the desired cyclization.[1]
Q3: The reaction is not working for my specific substituted acetanilide. What are the substrate limitations?
The Vilsmeier-Haack cyclization of N-arylacetamides is highly sensitive to the electronic nature of the substituents on the aniline ring.
-
Electron-Donating Groups (EDGs): Acetanilides with EDGs (e.g., methoxy, methyl) generally give good yields. The cyclization is particularly facilitated by EDGs at the meta position relative to the acetamido group.[6]
-
Electron-Withdrawing Groups (EWGs): Acetanilides bearing EWGs (e.g., bromo, chloro) result in lower yields and may require longer reaction times. Strongly deactivating groups like a nitro group can completely inhibit the formation of the quinoline product.
Q4: I am having trouble with the work-up and purification. What is a reliable procedure?
A standard work-up and purification protocol is crucial for isolating the desired product in good purity.
-
Quenching: After completion (monitored by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.[3][5]
-
Neutralization: Neutralize the acidic mixture by adding a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate until the pH reaches 5-7.[2][5] This will precipitate the crude product.
-
Isolation/Extraction: If a solid precipitates, it can be collected by filtration and washed thoroughly with water.[3] Alternatively, the aqueous mixture can be extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.[1][5]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄. Filter and remove the solvent under reduced pressure.[5]
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent like ethyl acetate or an ethyl acetate/hexane mixture.[1][3]
Frequently Asked Questions (FAQs)
Q: What is the Vilsmeier reagent and how is it prepared? A: The Vilsmeier reagent is the electrophilic species responsible for the reaction. It is a chloromethyliminium salt, also known as a Vilsmeier-Haack complex. It is typically formed in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[5][7] The mechanism involves the nucleophilic attack of the DMF oxygen on the phosphorus of POCl₃, followed by elimination to form the electrophilic iminium salt.[8]
Q: What are the optimal reaction conditions (temperature, time, solvent)? A: Optimal conditions are substrate-dependent. However, a general procedure for the synthesis of 2-chloro-3-formylquinolines involves the slow addition of POCl₃ to cooled DMF (0-5°C) to form the reagent. The acetanilide substrate is then added, and the mixture is heated, typically to 80-90°C, for 4 to 17 hours.[3] DMF often serves as both the reagent precursor and the solvent.[9]
Q: How do electron-donating and electron-withdrawing groups on the acetanilide ring affect the reaction? A: The reaction is an electrophilic aromatic substitution/cyclization. Therefore, electron-donating groups on the N-aryl ring of the acetanilide activate the ring, facilitating the reaction and leading to higher yields and shorter reaction times.[6] Conversely, electron-withdrawing groups deactivate the ring, making the reaction more difficult and resulting in lower yields or reaction failure. Acetanilides with EDGs at the meta-position are reported to give particularly good yields.[6]
Q: Can this reaction be performed under microwave irradiation? A: Yes. Microwave-assisted synthesis can be a highly effective method for conducting the Vilsmeier-Haack reaction. It often leads to significantly reduced reaction times and higher product yields compared to conventional heating methods.
Data Presentation
Table 1: Effect of Substituents on Acetanilide on Yield of 2-Chloro-3-formylquinolines.
| Entry | Substituent on Acetanilide | Position | Yield (%) |
| 1 | H | - | 62 |
| 2 | CH₃ | ortho- | 74 |
| 3 | CH₃ | meta- | 80 |
| 4 | CH₃ | para- | 72 |
| 5 | OCH₃ | ortho- | 68 |
| 6 | OCH₃ | meta- | 85 |
| 7 | OCH₃ | para- | 70 |
| 8 | Cl | ortho- | 52 |
| 9 | Cl | meta- | 65 |
| 10 | Cl | para- | 58 |
| 11 | NO₂ | meta- | 0 |
Table 2: Comparison of Reaction Conditions for Synthesis of 6-Bromo-2-chloro-3-formylquinoline. [1][10]
| Method | Conditions | Time | Yield (%) |
| Conventional | POCl₃, DMF, neat, reflux | 12-15 h | 30 |
| Micellar (CTAB) | POCl₃, DMF, CTAB in Acetonitrile, reflux | 45 min | 90 |
| Microwave-assisted | POCl₃, DMF, microwave heating at 120°C (Note: Data for a different bisquinoline synthesis, illustrative of potential) | 5-10 min | >70 |
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Chloro-8-methyl-3-formylquinoline [3][11]
-
Reagent Preparation: In a round-bottom flask equipped with a drying tube, cool 5 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.
-
Reaction: To the prepared Vilsmeier reagent, add 4 grams of ortho-methyl acetanilide.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, reflux the reaction mixture using an air condenser for 6-8 hours, maintaining the temperature between 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water with stirring. Continue stirring for approximately 30 minutes.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methyl-3-formylquinoline.
Protocol 2: Vilsmeier-Haack Cyclization in Micellar Media [1][10]
-
Reagent Preparation: Prepare the Vilsmeier adduct by adding POCl₃ (10 mmol) to DMF (10 mmol) at -5°C.
-
Substrate Solution: In a separate flask, dissolve 4-bromoacetanilide (5 mmol) in acetonitrile containing a solution of CTAB (1 mL of a 0.05 M solution in acetonitrile).
-
Reaction: Slowly add the prepared Vilsmeier adduct to the substrate solution. Reflux the mixture for 45 minutes.
-
Work-up: After completion (indicated by TLC), evaporate the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and quench with a sodium thiosulphate solution.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent. Purify the crude product by column chromatography (ethyl acetate:hexane, 3:7) to yield 6-bromo-2-chloro-3-formylquinoline.
Mandatory Visualizations
Caption: Mechanism of 2-chloro-3-formylquinoline synthesis.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloroquinolines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this challenging but crucial transformation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low or nonexistent yield is a frequent challenge, particularly with the less reactive C-Cl bond of 2-chloroquinolines. A systematic approach is key to identifying the cause.[1]
-
Possible Cause: Ineffective Catalyst System The choice of palladium catalyst and ligand is critical for activating the inert C-Cl bond.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Screen a panel of more effective palladium sources and ligands. For challenging substrates like 2-chloroquinolines, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more successful.[1] Consider pre-formed catalysts like Pd(dppf)Cl₂ which have shown efficacy in similar systems.[1][2]
-
-
Possible Cause: Inappropriate Base Selection The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[1][2] An unsuitable base can halt the reaction.
-
Solution: The strength and type of base can dramatically affect the outcome. Screen common bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For difficult couplings, stronger bases like K₃PO₄ are often preferred.[2] For substrates sensitive to strong bases, milder options like KF can be tested.[1]
-
-
Possible Cause: Suboptimal Solvent or Temperature Poor solubility of reactants or an inadequate reaction temperature can lead to slow or incomplete conversion.[1]
-
Solution: Choose a solvent that ensures all components are soluble at the reaction temperature. Common choices include 1,4-dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[2] If the reaction is sluggish, consider increasing the temperature, potentially up to 100-110°C.[2] Microwave irradiation can also be an effective strategy to reduce reaction times and improve yields.[1]
-
-
Possible Cause: Catalyst Deactivation The quinoline nitrogen can coordinate to the palladium center, deactivating the catalyst. Oxygen can also poison the catalyst.
-
Possible Cause: Poor Quality or Unstable Boronic Acid Boronic acids, especially heteroaryl ones, can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen).[1]
-
Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using the corresponding boronic ester (e.g., pinacol esters) or trifluoroborate salts.[1]
-
Problem 2: Significant Formation of Side Products
The presence of impurities and side products complicates purification and reduces the yield of the desired product.
-
Side Reaction: Homocoupling of Boronic Acid This reaction forms a biaryl product from two molecules of the boronic acid.
-
Side Reaction: Dehalogenation of 2-Chloroquinoline The chlorine atom is replaced by a hydrogen atom, leading to the formation of quinoline.
-
Cause: This can be influenced by the choice of base, solvent, and temperature.
-
Mitigation: Screen different bases and ensure anhydrous conditions if the protocol requires it. Sometimes, changing the ligand can minimize this side reaction.[2] Avoid running the reaction for an excessive time after completion.[2]
-
-
Side Reaction: Protodeboronation The boronic acid starting material is converted to the corresponding arene.
Data Presentation: Condition Screening
The following tables summarize typical conditions and catalyst systems that can serve as a starting point for optimizing the Suzuki coupling of 2-chloroquinolines. Data is compiled from studies on analogous challenging heteroaryl chlorides.
Table 1: Recommended Catalyst Systems for 2-Chloroquinolines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
|---|---|---|---|
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Effective for challenging C-Cl bond activation.[1][2] |
| Pd₂(dba)₃ | P(t-Bu)₃, XPhos | 1-5 | Another common combination for difficult couplings.[1][4] |
| Pd(dppf)Cl₂ | (None) | 2-5 | A reliable pre-catalyst often used directly.[1] |
| Pd(PPh₃)₄ | (None) | 5-10 | Generally less effective for chlorides but can be a baseline.[4] |
Table 2: Common Bases and Solvents
| Base | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | A strong base, often effective for unreactive chlorides.[1][2] |
| K₂CO₃ | Dioxane/H₂O, DMF | 80-110 | A standard base, widely applicable.[1][4] |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | A strong, soluble base that can enhance reaction rates.[2] |
| KF | THF, Dioxane | 70-100 | A milder base, useful for base-sensitive substrates.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloroquinoline
This protocol provides a robust starting point for optimization.
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloroquinoline, arylboronic acid, base, and palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[5]
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloroquinolines so difficult to use in Suzuki couplings? A1: The reactivity of haloquinolines in Suzuki coupling follows the order I > Br > Cl.[1] The carbon-chlorine (C-Cl) bond is significantly stronger and less polar than the C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and requiring more active catalyst systems.[2][3]
Q2: My boronic acid is decomposing. What can I do? A2: Protodeboronation is a common issue. To mitigate this, you can switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1] Using fresh, high-purity reagents and minimizing reaction time can also help.
Q3: How do I choose the right base for my reaction? A3: The optimal base depends on your specific substrates and catalyst.[1] A good starting point is K₂CO₃ or K₃PO₄. If your substrate has base-sensitive functional groups, a milder base like KF might be necessary.[1] It is often best to screen a few different bases to find the optimal conditions.
Q4: Can I run the reaction open to the air? A4: It is strongly discouraged. Oxygen can deactivate the palladium catalyst and promote the homocoupling of the boronic acid, both of which will lower the yield of your desired product.[3] Always use degassed solvents and maintain an inert atmosphere.[1]
Q5: My reaction is not going to completion. What should I try first? A5: First, ensure your reagents are pure and the reaction is under a strict inert atmosphere.[2] If conditions are clean, consider increasing the reaction temperature or switching to a more active catalyst system, such as one employing a bulky, electron-rich ligand like SPhos or XPhos.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
Technical Support Center: Synthesis of Quinoline-3-Carbaldehydes
Welcome to the technical support center for the synthesis of quinoline-3-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing quinoline-3-carbaldehydes?
A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For the synthesis of quinoline-3-carbaldehydes, this reaction is typically performed on N-arylacetamides (acetanilides), which cyclize and formylate in a one-pot process to yield 2-chloroquinoline-3-carbaldehydes.[2] This intermediate is a versatile synthon for further transformations.
Q2: During the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde from an acetanilide, my yield is low and the workup is difficult. What are the likely side reactions?
A2: Low yields can stem from several issues. Incomplete cyclization is a primary concern, especially if the reaction temperature is too low or the heating time is insufficient.[2][3] Additionally, the Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and can lead to the formation of tarry by-products if not controlled properly. The reaction is also sensitive to the electronic properties of the substituents on the starting acetanilide; electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups may hinder it.
Q3: I am attempting a Friedländer synthesis to obtain a quinoline-3-carbaldehyde derivative, but I'm observing a significant amount of a self-condensation product. How can this be avoided?
A3: The self-condensation of the ketone reactant (an aldol condensation) is a major side reaction in the Friedländer synthesis, particularly under basic conditions.[4][5] To mitigate this, several strategies can be employed:
-
Use Milder Conditions: Switching to a milder acid catalyst (e.g., p-TsOH) or even a gold catalyst can allow the reaction to proceed at lower temperatures, which disfavors the aldol pathway.[4]
-
Slow Addition: Adding the ketone reactant slowly to the reaction mixture keeps its instantaneous concentration low, reducing the rate of self-condensation.[4]
-
Use an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used as a starting material.[6]
Q4: In classic quinoline syntheses like the Skraup or Doebner-von Miller reactions, what causes the formation of tar and polymers, and how can it be minimized?
A4: Tar and polymer formation is a notorious issue in these reactions, which use strongly acidic and high-temperature conditions.[4][7] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed in situ from glycerol).[7] To minimize this:
-
Control Temperature: Avoid excessive temperatures, as this promotes polymerization.[7]
-
Use a Moderator (Skraup): Adding ferrous sulfate (FeSO₄) can moderate the notoriously exothermic Skraup reaction, reducing charring and tar formation.[8]
-
Biphasic System (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[7]
Troubleshooting Guides
Issue 1: Low Yield and/or Byproduct Formation in Vilsmeier-Haack Synthesis
Symptoms:
-
The final yield of 2-chloroquinoline-3-carbaldehyde is significantly lower than expected.
-
TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.
-
During aqueous workup, a large amount of insoluble, tarry material is formed.
Potential Causes & Solutions:
| Parameter | Problem | Solution |
| Temperature | Insufficient heating can lead to incomplete cyclization of the acetanilide intermediate. | Ensure the reaction is heated to the optimal temperature (typically 75-90°C) for a sufficient duration (4-16 hours, substrate-dependent).[2][3] Monitor the reaction by TLC until the starting material is consumed. |
| Reagent Stoichiometry | An incorrect ratio of POCl₃ to DMF can lead to an improperly formed Vilsmeier reagent, reducing efficiency. An excess of the reagent can also promote side reactions. | Carefully control the addition of POCl₃ to DMF, typically at a low temperature (0-5°C).[3] Optimize the molar equivalents of the Vilsmeier reagent relative to the acetanilide substrate. |
| Substrate Reactivity | Acetanilides with strong electron-withdrawing groups can be poor substrates for the electrophilic cyclization step. | For deactivated systems, consider using a more forcing reaction condition (higher temperature or longer reaction time) or an alternative synthetic route. |
| Workup Procedure | The Vilsmeier complex must be carefully hydrolyzed. Pouring the reaction mixture too quickly into water can cause localized heating and decomposition. | Pour the cooled reaction mixture slowly into a large volume of crushed ice with vigorous stirring to ensure efficient heat dissipation.[3] |
Issue 2: Incomplete Oxidation in Doebner-von Miller Synthesis
Symptoms:
-
The isolated product is contaminated with dihydroquinoline or tetrahydroquinoline derivatives.
-
¹H NMR spectrum shows aliphatic protons that are not present in the desired aromatic quinoline product.
Potential Causes & Solutions:
| Parameter | Problem | Solution |
| Oxidizing Agent | The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If the oxidant is inefficient or insufficient, this conversion will be incomplete.[7] | Ensure a sufficient stoichiometric amount of the oxidizing agent is used. In the Skraup and Doebner-von Miller syntheses, the nitrobenzene or arsenic acid serves this role.[7] |
| Post-Reaction Oxidation | Dihydroquinoline impurities are present in the final product after purification. | If dihydro-impurities are isolated, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[7] |
Visualized Workflows and Pathways
Troubleshooting Vilsmeier-Haack Synthesis
Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.
Main vs. Side Reaction in Friedländer Synthesis
Caption: Competing pathways in the Friedländer synthesis.
Key Experimental Protocol
Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a representative example adapted from literature procedures.[3]
Materials:
-
Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice-salt bath.
-
Add DMF (approx. 3.0 eq) to the flask and begin cooling.
-
Add POCl₃ (e.g., 4.5 eq) dropwise to the cooled DMF via the dropping funnel while maintaining the internal temperature between 0–5 °C. Stir the mixture for 5-10 minutes to form the Vilsmeier reagent.[3]
-
To this mixture, add the substituted acetanilide (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and heat the resulting solution in an oil bath at 75–80 °C for 8-12 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a substantial amount of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Continue stirring for 30 minutes, then filter the solid product using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. The product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[3]
References
troubleshooting failed reactions of 7-Bromo-2-chloroquinoline-3-carbaldehyde
Welcome to the technical support center for 7-Bromo-2-chloroquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
C7-Bromine: This position is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.
-
C2-Chlorine: This site is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the quinoline nitrogen and the adjacent aldehyde group.
-
C3-Carbaldehyde: The aldehyde group can undergo various reactions like condensation, reduction, and oxidation.
Q2: In palladium-catalyzed cross-coupling reactions, which halogen is expected to react first, the bromine at C7 or the chlorine at C2?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, the reactivity of the aryl halide is a critical factor. The general reactivity trend is I > OTf > Br > Cl. Therefore, the C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 2-position and will selectively react under standard conditions.
Q3: I am observing low to no conversion in my Suzuki coupling reaction with this compound. What are the initial checks I should perform?
A3: For a failing Suzuki coupling, begin by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The use of air-stable pre-catalysts can be beneficial.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials.
Q4: What are common side reactions in Sonogashira couplings with this substrate?
A4: A common side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly prevalent in the presence of a copper(I) co-catalyst and oxygen. To minimize this, ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Issue 1: Low or No Product Yield
| Possible Cause | Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable pre-catalyst. |
| Insufficiently Degassed Solvents | Degas solvents thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. |
| Low Reaction Temperature | While some couplings proceed at room temperature, electron-rich or sterically hindered substrates may require heating. Gradually increase the temperature while monitoring for side product formation. |
| Poor Quality Boronic Acid (Suzuki) | Boronic acids can be unstable. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more robust. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Recommendation |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen. | Ensure rigorous exclusion of air from the reaction mixture. |
| Protodeboronation (Suzuki) | Presence of water and a strong base. | Use anhydrous conditions and a milder base if possible. |
| Dehalogenation | Harsh reaction conditions (high temperature, prolonged reaction time). | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
Nucleophilic Aromatic Substitution (at C2-Cl)
Issue 1: Low or No Conversion
| Possible Cause | Recommendation |
| Weak Nucleophile | If using a neutral nucleophile like an amine or alcohol, add a base to generate the more nucleophilic conjugate base (amide or alkoxide). |
| Insufficiently Activated Ring | While the quinoline ring is electron-deficient, reactions with weak nucleophiles may still be sluggish. Higher reaction temperatures or longer reaction times may be necessary. |
| Poor Solvent Choice | Polar aprotic solvents like DMF, DMSO, or NMP are generally most effective for SNAr reactions as they solvate the cation but not the anion, thus increasing the nucleophile's reactivity. |
Issue 2: Competing Reactions or Decomposition
| Issue | Possible Cause | Recommendation |
| Reaction with Aldehyde | The nucleophile may react with the aldehyde group. | Protect the aldehyde group (e.g., as an acetal) before performing the nucleophilic substitution. The protecting group can be removed in a subsequent step. |
| Base-Induced Decomposition | Strong bases can sometimes lead to the decomposition of starting materials or products. | Use the mildest base necessary to facilitate the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Primary reactive sites on the target molecule.
Technical Support Center: Reaction Condition Optimization for Schiff Base Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Schiff base formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Schiff bases and provides actionable troubleshooting steps.
Question 1: Why is my Schiff base yield consistently low?
Answer:
Low yields in Schiff base synthesis are a common problem and can be attributed to several factors, primarily the reversible nature of the reaction. The formation of a Schiff base is an equilibrium reaction where water is a byproduct.[1][2] The presence of water can drive the reaction backward, thus reducing the product yield.[1][2] Other contributing factors include suboptimal pH, reactant stability, and reaction temperature.
Troubleshooting Steps:
-
Water Removal: Actively removing water from the reaction mixture is crucial. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it forms.[1]
-
Dehydrating Agents: Adding dehydrating agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) directly to the reaction mixture can sequester water and drive the equilibrium towards the product.[2]
-
-
pH Optimization: The reaction rate is highly pH-dependent.[2] A mildly acidic environment (typically pH 4-5) is often optimal.[1]
-
Too Acidic (Low pH): The amine nucleophile becomes protonated and non-reactive.[3][4][5]
-
Too Basic or Neutral (High pH): The dehydration of the carbinolamine intermediate is the rate-determining step and is slow without acid catalysis.[3][4][5]
-
A catalytic amount of a weak acid, such as acetic acid, is commonly added to achieve the optimal pH.[2]
-
-
Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side according to Le Chatelier's principle.[1]
-
Temperature and Reaction Time: Ensure the reaction has been given sufficient time to reach equilibrium at an appropriate temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]
Question 2: My Schiff base product is decomposing. How can I prevent this?
Answer:
Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable and prone to hydrolysis, where the imine bond is cleaved by water, reverting to the starting amine and aldehyde.[2] Thermal instability can also be a factor.[2]
Troubleshooting Steps:
-
Anhydrous Conditions: It is critical to maintain anhydrous conditions throughout the reaction and purification process. Use dry solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Purification Method:
-
Storage: Store the purified Schiff base in a desiccator or under an inert atmosphere to protect it from moisture.[2]
-
Stabilization: If the experimental design allows, the imine can be reduced to a more stable secondary amine using a mild reducing agent.[2]
Question 3: The product of my reaction is an oil and is difficult to purify. What should I do?
Answer:
The formation of an oily product is not uncommon in Schiff base synthesis.[1] Purifying these oils can be challenging.
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. This can sometimes lead to the formation of a solid.[1]
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]
-
In-situ Use: If purification proves to be extremely difficult, consider using the crude Schiff base directly in the next step of the synthesis, provided that the impurities will not interfere with the subsequent reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Schiff base formation?
A1: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1] This is a delicate balance; the reaction requires acid to catalyze the dehydration of the carbinolamine intermediate, but too much acid will protonate the amine, rendering it non-nucleophilic.[3][4][5] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[4][5]
Q2: What solvents are best for Schiff base synthesis?
A2: The choice of solvent depends on the solubility of the reactants and the reaction conditions. Protic solvents like ethanol and methanol are commonly used.[6] For reactions requiring azeotropic water removal, toluene is a good choice.[1] In some cases, solvent-free reactions or the use of greener solvents like water with sonication have been shown to be effective.[7][8]
Q3: Are catalysts always necessary for Schiff base formation?
A3: While Schiff base formation can occur without a catalyst, it is often slow. Acid catalysts are typically used to accelerate the reaction, particularly the dehydration step.[3] Common catalysts include weak acids like acetic acid or Lewis acids.[2]
Q4: How can I monitor the progress of my Schiff base reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing Schiff base formation.
Table 1: Effect of pH on Schiff Base Formation
| pH Range | Effect on Reaction | Reference |
| < 4 | Amine is protonated, reducing its nucleophilicity and slowing the initial addition step. | [3][4][5] |
| 4 - 5 | Generally optimal for many Schiff base syntheses. | [1] |
| 6 - 10 | Formation is possible, with maximum formation observed around pH 9 in some systems. | [10][11] |
| > 10 | Dehydration of the carbinolamine intermediate is slow without acid catalysis. | [3][4] |
Table 2: Common Dehydrating Agents
| Dehydrating Agent | Notes | Reference |
| Anhydrous MgSO₄ | Commonly used and effective. | [2] |
| Anhydrous Na₂SO₄ | Another common and effective option. | [2] |
| Molecular Sieves (4 Å) | Very effective at sequestering water. | [2] |
| Dean-Stark Apparatus | Used with azeotropic distillation to physically remove water. | [1][2] |
Table 3: Common Solvents for Schiff Base Synthesis
| Solvent | Application Notes | Reference |
| Ethanol / Methanol | Common protic solvents, good for dissolving reactants. | [6] |
| Toluene | Used for azeotropic removal of water with a Dean-Stark trap. | [1] |
| Dichloromethane | Aprotic solvent, can be used in some cases. | [6] |
| Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO) | Used when reactants have poor solubility in other solvents. | [6] |
| Water | Can be used as an eco-friendly solvent, often with sonication. | [7] |
| Solvent-free | Reactions can sometimes be run neat, especially with microwave assistance. | [8][12] |
Table 4: Common Catalysts for Schiff Base Formation
| Catalyst | Type | Notes | Reference |
| Acetic Acid | Weak Acid | Commonly used to achieve a mildly acidic pH. | [2] |
| p-Toluenesulfonic acid | Strong Acid | Used in catalytic amounts. | [9] |
| Lewis Acids (e.g., ZnCl₂) | Lewis Acid | Can enhance the reaction rate. | [1] |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Metal Salt | Can catalyze the reaction at room temperature. | [13] |
Experimental Protocols
Protocol: General Procedure for Schiff Base Synthesis and Optimization
This protocol provides a general procedure for the condensation of an aldehyde with a primary amine to form a Schiff base, including steps for optimization.
Materials:
-
Aldehyde (1.0 equivalent)
-
Primary amine (1.0 - 1.1 equivalents)
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
-
Acid catalyst (e.g., glacial acetic acid)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Dean-Stark apparatus (if using azeotropic distillation)
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) in the chosen anhydrous solvent.[1]
-
Amine Addition: While stirring, add the primary amine (1.0 - 1.1 eq.) to the solution. A slight excess of the more volatile or easily removable reactant can help drive the reaction to completion.[2]
-
Catalyst Addition (Optimization Step): Add a catalytic amount of an acid, such as a few drops of glacial acetic acid. The optimal amount may need to be determined experimentally.
-
Water Removal (Optimization Step):
-
Method A (Dehydrating Agent): Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Method B (Azeotropic Distillation): If using a solvent like toluene, set up a Dean-Stark apparatus to remove water as it forms during reflux.
-
-
Reaction Monitoring: Stir the reaction at room temperature or under reflux. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.[9]
-
Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[1]
-
If the product does not precipitate, the solvent may be removed under reduced pressure. The crude product can then be purified.
-
-
Purification:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient imine synthesis using an eco-friendly solvent - American Chemical Society [acs.digitellinc.com]
- 8. Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 7-Bromo-2-chloroquinoline-3-carbaldehyde. Below you will find frequently asked questions and troubleshooting guides to help prevent its decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Recommended storage temperature is between 2-8°C. For maximum protection against degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation and hydrolysis.
Q2: What are the common signs of decomposition for this compound?
A2: The pure compound is typically a yellow to off-white solid.[2] Signs of decomposition may include:
-
A noticeable change in color (e.g., darkening or turning brown).
-
A change in the physical state, such as becoming gummy or oily.
-
The appearance of new, unidentifiable peaks in analytical data (e.g., HPLC, NMR).
Q3: What are the primary chemical decomposition pathways for this compound?
A3: Based on its chemical structure, two primary degradation pathways are of concern:
-
Hydrolysis of the 2-chloro group: The chloro substituent at the 2-position of the quinoline ring is susceptible to hydrolysis, which would convert it to a 2-hydroxy or 2-oxo group, forming the corresponding quinolone. This reaction can be accelerated by the presence of moisture and acidic or basic conditions.
-
Oxidation of the 3-carbaldehyde group: The aldehyde functional group can be readily oxidized to a carboxylic acid, particularly in the presence of air (oxygen) or other oxidizing agents. This process can be promoted under basic conditions.
Q4: How can I prevent the decomposition of this compound during my experiments?
A4: To minimize decomposition, consider the following precautions:
-
Use anhydrous solvents to prevent hydrolysis.
-
If possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid exposure to strong acids or bases unless required by the reaction protocol, as these can catalyze hydrolysis or oxidation.
-
Protect the compound from light, as it may be photolabile.
-
Use fresh compound for best results and store any unused material under the recommended conditions.
Troubleshooting Guides
Issue 1: An unexpected peak with a different retention time appears in the HPLC analysis of my sample.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aldehyde group | 1. Confirm the identity of the new peak by comparing its retention time with a standard of the corresponding carboxylic acid, if available. 2. Use mass spectrometry to confirm the mass of the impurity, which should correspond to the oxidized product. 3. In future experiments, de-gas solvents and run the reaction under an inert atmosphere. |
| Hydrolysis of the chloro group | 1. Analyze the sample by mass spectrometry to check for a peak corresponding to the hydrolyzed product (quinolone). 2. Ensure the use of anhydrous solvents and reagents in subsequent experiments. |
Issue 2: The reaction yield is consistently low, and the starting material appears to have degraded.
| Possible Cause | Troubleshooting Steps |
| Decomposition due to harsh reaction conditions | 1. If the reaction involves high temperatures, consider if a lower temperature can be used. 2. If strong acids or bases are used, try using milder reagents or a smaller excess. |
| Improper storage of the starting material | 1. Verify that the starting material has been stored correctly (cool, dry, dark, inert atmosphere). 2. If decomposition is suspected, purify the starting material before use or obtain a fresh batch. |
Summary of Stability Data
| Condition | Functional Group | Potential Degradation Product | Recommended Prevention |
| Moisture / Acidic Conditions | 2-Chloroquinoline | 7-Bromo-2-hydroxyquinoline-3-carbaldehyde | Use anhydrous solvents; avoid strong acids unless necessary. |
| Oxygen / Basic Conditions | Quinoline-3-carbaldehyde | 7-Bromo-2-chloroquinoline-3-carboxylic acid | Use de-gassed solvents; run reactions under an inert atmosphere; avoid strong bases. |
| Strong Basic Conditions | Quinoline-3-carbaldehyde | Disproportionation to carboxylic acid and alcohol | Avoid the use of strong, non-nucleophilic bases if the aldehyde is to be preserved. |
Experimental Protocols
Protocol for a Stability Test Under Acidic Conditions
This protocol is a general guideline to assess the stability of this compound in an acidic environment.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis Setup: In a clean vial, add 9 mL of 0.1 M hydrochloric acid to 1 mL of the stock solution.
-
Incubation: Cap the vial and place it in a temperature-controlled water bath at 40°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any major degradation products.
Visualizing Degradation Pathways and Workflows
Caption: Primary decomposition pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Scale-Up Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and robust experimental protocols for the scale-up synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound? A1: The synthesis is typically achieved through the Vilsmeier-Haack reaction. This process involves the cyclization and formylation of a substituted acetanilide, in this case, 4-bromoacetanilide. The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent reacts with the acetanilide to form the quinoline ring system.[2][3]
Q2: Why is temperature control critical during the formation of the Vilsmeier reagent? A2: It is crucial to maintain a low temperature (typically 0-10°C) when adding POCl₃ to DMF.[1] The reaction is exothermic, and higher temperatures can lead to the decomposition of the Vilsmeier reagent and the formation of unwanted by-products, ultimately reducing the yield and purity of the final product.
Q3: What are the key safety precautions for this reaction? A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step, where the reaction mixture is added to ice, should be performed carefully to control the exothermic release of HCl gas.[4]
Q4: How can I monitor the progress of the reaction? A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][5] This allows you to check for the consumption of the starting material (4-bromoacetanilide) and the formation of the product. While color changes in the reaction mixture are often observed, they are generally not specific enough to be a reliable indicator of reaction completion.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes?
-
A1: Reagent Quality: The purity of your reagents is paramount. DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[6] Ensure you are using anhydrous DMF and fresh, high-purity POCl₃.[6]
-
A2: Incomplete Vilsmeier Reagent Formation: Ensure the POCl₃ was added slowly to the DMF at a controlled temperature (0-5°C) and allowed to stir for a sufficient time (e.g., 30-60 minutes) before adding the substrate.[1] Improper formation of the electrophilic reagent will lead to poor conversion.
-
A3: Insufficient Heating/Reaction Time: The cyclization step requires heating. Reaction times can range from 4 to 10 hours at temperatures between 80-90°C.[2][3] If the reaction time is too short or the temperature is too low, the starting material may not be fully consumed. Monitor via TLC to determine the optimal reaction time.
-
A4: Work-up Issues: The product may be lost during the work-up. The quinoline product is basic and can form a salt with the HCl generated during the reaction.[4] Incomplete neutralization during the work-up will result in the product remaining dissolved in the aqueous layer. Ensure the pH is sufficiently basic (pH > 7) after quenching.[7]
-
Problem: Difficulty with Product Precipitation and Isolation
-
Q: I do not observe a precipitate after pouring the reaction mixture onto crushed ice. What should I do?
-
A1: Temperature of Quenching: Some procedures note that pouring the hot reaction mixture directly onto crushed ice leads to immediate precipitation, whereas allowing it to cool to room temperature first may not.[4]
-
A2: Neutralization is Key: The product is likely protonated and soluble in the acidic aqueous mixture.[4] You must neutralize the mixture. Slowly add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the solution is neutral or slightly basic. The precipitate should form upon neutralization.[4]
-
A3: Choice of Base: Using a strong base like NaOH is effective for neutralization.[4] However, be cautious of adding excess strong base, as it can potentially lead to side reactions like the Cannizzaro reaction with the aldehyde product.[4] Using a milder base like NaHCO₃ to reach a pH of 6-7 can sometimes provide a cleaner product.[4]
-
Problem: Product is Impure or a Dark Oil
-
Q: The crude product is a dark, oily substance, not the expected yellow solid. How can I improve its purity?
-
A1: Inadequate Quenching/Neutralization: A dark color can indicate the presence of polymeric or decomposition by-products. This can result from poorly controlled temperatures during reagent addition or work-up. Ensure the quenching on ice is done with efficient stirring.
-
A2: Purification Method: If direct precipitation and filtration yield an impure product, consider an extraction. After neutralization, extract the aqueous slurry with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[1][5] Wash the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.
-
A3: Recrystallization/Chromatography: The crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate.[8] If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.[5] A common eluent system is a mixture of ethyl acetate and hexane.[5]
-
Experimental Protocols & Data
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on literature methods.[2][3][8] Optimization may be required for scale-up.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.5-9.5 eq.).
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (3-9.5 eq.) dropwise to the stirred DMF via the dropping funnel. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5°C.
-
-
Reaction with Acetanilide:
-
To the prepared Vilsmeier reagent, add 4-bromoacetanilide (1.0 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.
-
Maintain the reaction at this temperature for 4-10 hours, monitoring the consumption of the starting material by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate, large vessel, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
A pale yellow precipitate should form.[8]
-
Neutralize the acidic slurry by slowly adding a solution of 4 N NaOH or saturated NaHCO₃ until the pH is neutral to slightly basic (pH 7-8).
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
-
Purification:
Data Presentation: Reaction Condition Comparison
| Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilides | 1 : 3.3 : 9.5 | 75-80 | 8 | - | [8] |
| Substituted Acetanilide | - | 80-90 | 4-10 | 60-80 | [2][3] |
| 4-Br-Acetanilide | 1 : 2 : 2 | Reflux (Acetonitrile) | 0.75 | 90 (for 6-bromo isomer) | [5] |
Note: The yield for the 6-bromo isomer is reported as a close analog and indicates the potential efficiency of the reaction.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yield issues in the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
byproduct identification in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and Frequently Asked Questions (FAQs) address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in classical quinoline synthesis reactions?
A1: Byproduct formation is a common challenge and varies depending on the specific synthesis method:
-
Skraup and Doebner-von Miller Reactions: Due to the strongly acidic and high-temperature conditions, tar and polymer formation are frequent issues. This arises from the polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1]
-
Friedländer Synthesis: Self-condensation (aldol condensation) of the ketone reactant is a prevalent side reaction, particularly under basic conditions.[1]
-
Combes Synthesis: A primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is crucial. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] Ensuring the purity of starting materials is also a critical step to prevent impurities from participating in side reactions.[1] Post-synthesis purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[2]
Q3: Are there general strategies to minimize byproduct formation across different quinoline synthesis methods?
A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.[1]
Troubleshooting Guides by Synthesis Method
Skraup Synthesis
Problem: The reaction is too vigorous and produces a large amount of tar, resulting in a low yield of the desired quinoline.
-
Cause: The Skraup synthesis is notoriously exothermic, and uncontrolled high temperatures lead to the polymerization of the acrolein intermediate.[3]
-
Troubleshooting & Mitigation:
-
Temperature Control: Add a moderator like ferrous sulfate (FeSO₄·7H₂O) to help control the exothermic reaction.[1][3] Maintain a steady and controlled temperature throughout the reaction.
-
Slow Addition of Reagents: Add the sulfuric acid slowly while cooling the reaction mixture to manage the exothermic nature of the reaction.[4]
-
Purification: After the reaction, steam distillation is an effective method to separate the volatile quinoline product from the non-volatile tar.[1][4]
-
Doebner-von Miller Synthesis
Problem: The reaction produces a complex mixture of byproducts and resinous materials, leading to low yields.
-
Cause: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.[1] Another potential side reaction is the reduction of intermediates, leading to partially or fully saturated quinoline-like structures.[5]
-
Troubleshooting & Mitigation:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to minimize polymerization.[5]
-
Catalyst Optimization: Experiment with different acid catalysts and concentrations to find the optimal balance for your specific reaction. A milder Lewis acid might be beneficial.[5]
-
Control of Oxidation State: Careful control of reaction stoichiometry and the use of a suitable external oxidizing agent can help drive the reaction towards the desired aromatic quinoline product.[1]
-
Combes Synthesis
Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.
-
Cause: The use of unsymmetrical β-diketones can result in the formation of two different enamine intermediates, leading to a mixture of isomeric quinoline products upon cyclization.[1]
-
Troubleshooting & Mitigation:
-
Choice of Diketone: If possible, use a symmetrical β-diketone to avoid the formation of regioisomers.
-
Reaction Conditions: The regioselectivity can be influenced by the choice of acid catalyst and solvent. Systematic optimization of these parameters may favor the formation of one isomer.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, purification by column chromatography is typically required to isolate the desired product.
-
Friedländer Synthesis
Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.
-
Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[1]
-
Troubleshooting & Mitigation:
-
Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]
-
Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.[2]
-
Byproduct Identification Workflow
The following diagram illustrates a general workflow for the identification of byproducts in quinoline synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in quinoline synthesis.
Comparative Data of Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Uses readily available starting materials | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts[2] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to good | Generally provides better yields and cleaner reactions than the Skraup synthesis[2] | Can produce complex mixtures and resinous materials; mechanism is debated[1][6] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good to excellent | Good for preparing 2,4-disubstituted quinolines | Use of unsymmetrical β-diketones can result in a mixture of isomeric products[1] |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | 2,3-disubstituted quinolines | Good to excellent | Versatile for a wide range of substituted quinolines | Can be susceptible to side reactions like aldol condensation of the ketone reactant[1] |
Key Experimental Protocols
Moderated Skraup Synthesis of Quinoline
This protocol is adapted from reliable sources and includes the use of ferrous sulfate to moderate the reaction.[1]
-
Materials: Aniline, Glycerol (anhydrous), Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O).
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.
-
Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.
-
Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Steam distill the mixture. The quinoline will co-distill with water.
-
Collect the distillate until it is no longer milky.
-
Separate the oily quinoline layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover dissolved quinoline.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by vacuum distillation.
-
Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline
-
Materials: 2-aminoacetophenone, a ketone with an α-methylene group (e.g., acetone), potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve the 2-aminoacetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of potassium hydroxide in ethanol.
-
Add the ketone to the reaction mixture.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the base.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
References
Technical Support Center: Cross-Coupling with 7-Bromo-2-chloroquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving the dual-halogenated substrate, 7-Bromo-2-chloroquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling?
A1: The carbon-bromine (C-Br) bond at the 7-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent difference in reactivity forms the basis for achieving chemoselective functionalization at the C-7 position while leaving the C-2 chloro group intact for subsequent transformations.[1][3]
Q2: What are the most suitable cross-coupling reactions for selectively functionalizing the C-7 position?
A2: The most common and effective reactions for selective C-C and C-N bond formation at the C-7 position are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[4][5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6][7]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[10][11]
Q3: How can I achieve high selectivity for the C-7 position and avoid reactions at the C-2 position?
A3: High selectivity is achieved by carefully choosing reaction conditions that favor the oxidative addition to the more reactive C-Br bond. Key factors include:
-
Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) or N-heterocyclic carbenes (NHCs) often provide excellent selectivity.[1][12] For instance, in some quinoline systems, Pd(dppf)Cl₂ has been shown to favor reaction at a bromo-position over a chloro-position.[13]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the activation energy for C-Cl bond cleavage is higher.
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction at the C-2 position.
Q4: Is it possible to perform a sequential, double cross-coupling to functionalize both the bromo and chloro positions?
A4: Yes, this is a primary advantage of using this substrate. A two-step sequential coupling is the standard approach. First, the more reactive C-Br bond is functionalized under milder conditions. Following purification of the mono-substituted product, the less reactive C-Cl bond can be targeted using more forcing conditions, which may involve a different, more active catalyst system (e.g., one designed for aryl chlorides), a stronger base, and higher temperatures.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, or the Pd(0) has been oxidized.[4][14] 2. Inappropriate Base/Solvent: The base is not strong enough to facilitate transmetalation, or the solvent is not optimal.[4][15] 3. Poor Boronic Acid Quality: The boronic acid or ester may have degraded (protodeboronation).[5][16] | 1. Use a fresh batch of catalyst or an air-stable precatalyst. Ensure thorough degassing of solvents and reagents with an inert gas (e.g., argon).[3][4] 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) and different solvent systems (e.g., Dioxane, Toluene/Water, DMF).[3][12] 3. Use a fresh, high-purity boronic acid. Consider using the corresponding pinacol boronate ester for enhanced stability.[4][16] |
| Poor Selectivity (Reaction at C-2) | 1. Reaction Temperature Too High: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. 2. Overly Active Catalyst System: Some highly active catalysts designed for C-Cl activation may not be selective. | 1. Reduce the reaction temperature and increase the reaction time. 2. Use a catalyst known for selectivity, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Avoid ligands specifically designed for aryl chloride activation in the first step.[13] |
| Dehalogenation Side Reaction | 1. Presence of Water/Protic Sources: Leads to hydrodehalogenation, replacing the bromine with hydrogen. 2. Base/Solvent Choice: Certain combinations can promote this side reaction. | 1. Ensure anhydrous conditions if appropriate for the protocol. 2. Screen different bases and solvents. Sometimes, switching from an alkoxide to a carbonate base can help.[4] |
Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Both palladium and copper catalysts can be sensitive. 2. Insufficient Base: The amine base may not be strong enough to deprotonate the terminal alkyne. 3. Oxygen Presence: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling). | 1. Use fresh catalysts. For copper-free Sonogashira, ensure the palladium catalyst/ligand system is robust.[6][7] 2. Use a stronger amine base (e.g., Et₃N, DIPEA) or switch to a different base system if needed. 3. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7] |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: This is the primary cause of alkyne dimerization. 2. Absence of Palladium Catalyst Activity: If the palladium cycle stalls, the copper-acetylide intermediate can react with itself. | 1. Improve inert atmosphere techniques (e.g., use freeze-pump-thaw cycles for degassing). 2. Ensure the palladium catalyst is active and present in a sufficient loading. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incorrect Base: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation. Sodium or lithium alkoxides are common.[17] 2. Ligand Incompatibility: The chosen ligand may not be suitable for the specific amine substrate.[10][11] 3. Catalyst Inhibition: The amine substrate or product might coordinate too strongly to the palladium center, inhibiting catalysis.[12] | 1. The most common base is NaOtBu. Other options include K₃PO₄ or Cs₂CO₃ for sensitive substrates.[18] 2. Screen bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[17][18] 3. A change in ligand can often mitigate catalyst inhibition.[12] |
| Dehalogenation Side Reaction | 1. Unstable Palladium Intermediate: The intermediate formed after oxidative addition can be susceptible to side reactions. 2. High Temperatures: Can promote decomposition pathways. | 1. Select a ligand that promotes rapid C-N reductive elimination, outcompeting side reactions. 2. Attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration. |
Catalyst and Condition Recommendations
The following tables provide recommended starting conditions for achieving selective cross-coupling at the C-7 position of this compound. Optimization for specific coupling partners is expected.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | Pd(PPh₃)₄ is a good general starting point. Pd(dppf)Cl₂ is often effective for heteroaromatic systems.[4][13] |
| Coupling Partner | Aryl/heteroaryl boronic acid (1.2-1.5 equiv.) | Pinacol esters can be used for unstable boronic acids. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Cs₂CO₃ is stronger and can be more effective for challenging couplings.[19] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | The solvent mixture must be thoroughly degassed.[1] |
| Temperature | 80-100 °C | Start at a lower temperature (e.g., 80 °C) to maximize selectivity. |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Component | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard Sonogashira catalysts.[20] |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira catalytic cycle.[6] |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | |
| Base | Et₃N or DIPEA (2.0-4.0 equiv.) | Often used as both the base and a co-solvent. |
| Solvent | THF or DMF | Must be anhydrous and thoroughly degassed. |
| Temperature | 50-80 °C | Can often be run at milder temperatures than Suzuki couplings. |
Visualizations
Caption: Logical diagram of chemoselective cross-coupling.
Caption: A generalized workflow for catalyst screening.
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-7 Position
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the starting quinoline.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2-chloroquinoline-3-carbaldehyde.[4]
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-7 Position
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under an argon atmosphere, add anhydrous and degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde and a Structurally Related Alternative
For researchers, scientists, and drug development professionals, a detailed understanding of a compound's spectral properties is fundamental for structural confirmation, purity assessment, and predicting chemical behavior. This guide provides a comparative analysis of the spectral data for 7-Bromo-2-chloroquinoline-3-carbaldehyde and its structural analog, 2-chloroquinoline-3-carbaldehyde.
This document summarizes available ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for these compounds. The inclusion of detailed experimental protocols provides a framework for reproducing these results.
Spectroscopic Data Comparison
The following tables present a side-by-side comparison of the key spectral features of this compound and 2-chloroquinoline-3-carbaldehyde.
Table 1: ¹H NMR Spectral Data
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |
| This compound | ~10.5 (s) | 8.8-7.8 (m) | CDCl₃ |
| 2-chloroquinoline-3-carbaldehyde | 10.59 (s) | 8.79 (s, H-4), 8.12 (d, H-8), 8.03 (d, H-5), 7.99 (t, H-6), 7.74 (t, H-7) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | C=O (δ, ppm) | Aromatic/Quinoline Carbons (δ, ppm) | Solvent |
| This compound | ~189 | Not available | CDCl₃ |
| 2-chloroquinoline-3-carbaldehyde | ~189 | Not available in detail | CDCl₃ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation |
| This compound | C₁₀H₅BrClNO | 270.51 g/mol | [M]+, [M-H]+, [M-CHO]+ |
| 2-chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 g/mol | [M]+, [M-H]+, [M-CHO]+ |
Table 4: Infrared (IR) Spectral Data
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1690-1710 | ~750 | ~1450-1600 |
| 2-chloroquinoline-3-carbaldehyde | 1690 | ~770 | 1450-1600 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In EI mode, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum displays the relative abundance of different ions. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Interpretation: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the molecule.
Experimental Workflow
The general workflow for obtaining and analyzing spectral data is illustrated below.
Caption: General workflow for spectroscopic analysis.
Navigating the Spectroscopic Maze: A Comparative Guide to the NMR Analysis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of bromo, chloro, and carbaldehyde functionalities to this core structure creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization. Understanding the influence of each substituent on the chemical shifts and coupling constants of the quinoline ring protons and carbons is paramount for unambiguous structure elucidation.
Comparative NMR Data of Substituted Quinolines
To facilitate the analysis of 7-Bromo-2-chloroquinoline-3-carbaldehyde, the following table summarizes the ¹H and ¹³C NMR data for structurally similar compounds. These include 2-chloroquinoline, 2,6-dichloro-3-formyl quinoline, and other relevant derivatives. The data, obtained in deuterated chloroform (CDCl₃), highlights the characteristic chemical shifts for the quinoline ring protons and carbons.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Chloroquinoline | H-3 | 7.35 (d) | - |
| H-4 | 8.03 (d) | - | |
| H-5 | 7.80 (d) | - | |
| H-6 | 7.60 (ddd) | - | |
| H-7 | 7.75 (ddd) | - | |
| H-8 | 8.15 (d) | - | |
| 2,6-Dichloro-3-formyl Quinoline | H-4 | 8.6 (s) | 189.49 |
| H-5 | 7.7 (m) | - | |
| H-8 | 8.1 (m) | - | |
| CHO | 10.8 (s) | - | |
| 2-Chloro-3-formyl-8-Nitro Quinoline | H-4 | 8.9 (s) | 189.31 |
| H-5 | 7.7 (m) | - | |
| H-6, H-7 | 8.1 (m) | - | |
| CHO | 10.5 (s) | - |
Note: Coupling patterns are denoted as d (doublet), ddd (doublet of doublet of doublets), s (singlet), and m (multiplet).[2]
Based on the trends observed in the comparative data, the following predictions can be made for the ¹H NMR spectrum of this compound:
-
The aldehyde proton (CHO) is expected to be the most downfield signal, likely appearing as a singlet above δ 10.0 ppm.
-
The proton at the C4 position (H-4) will also be significantly deshielded due to the adjacent aldehyde and chloro groups, appearing as a singlet in the aromatic region.
-
The protons on the benzene ring (H-5, H-6, and H-8) will exhibit splitting patterns dependent on their coupling with each other, with their chemical shifts influenced by the bromine at C7.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the ¹H and ¹³C NMR analysis of quinoline derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.
-
If required for quantitative analysis, add a small amount of an internal standard like tetramethylsilane (TMS).
-
Cap the NMR tube securely and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are often necessary.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.
NMR Analysis Workflow
The logical flow of NMR data acquisition and analysis is a systematic process to ensure accurate structural elucidation.
Figure 1. Workflow for NMR analysis of small molecules.
Logical Relationships in NMR Data Interpretation
The interpretation of NMR spectra involves correlating different pieces of information to build a coherent structural picture.
Figure 2. Interplay of NMR parameters in structure elucidation.
By leveraging the comparative data and adhering to the outlined experimental and analytical workflows, researchers can confidently approach the NMR analysis of this compound and its analogs, paving the way for further advancements in medicinal chemistry and drug discovery.
References
Characterization of 7-Bromo-2-chloroquinoline-3-carbaldehyde: A Comparative Guide to Mass Spectrometry and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques for the characterization of 7-Bromo-2-chloroquinoline-3-carbaldehyde: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published experimental mass spectra for this specific compound, this guide presents a theoretical examination based on established principles of mass spectrometry, alongside a typical HPLC method for quinoline derivatives as a practical alternative for purity determination and quantification.
Introduction
This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₅BrClNO and a molecular weight of approximately 270.51 g/mol .[1][2][3] Such compounds are of interest in medicinal chemistry and materials science. Accurate analytical characterization is crucial for ensuring identity, purity, and stability. This guide compares the utility of mass spectrometry for structural elucidation with HPLC for purity assessment and quantification.
Mass Spectrometry Analysis (Theoretical)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, the presence of both bromine and chlorine atoms results in a distinctive isotopic pattern for the molecular ion, which is a key identifying feature.
Predicted Isotopic Profile
The natural isotopic abundances of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) create a characteristic cluster of peaks for the molecular ion.[4][5] The expected isotopic pattern for the molecular ion of this compound would exhibit peaks at M, M+2, and M+4. The theoretical relative intensities of these peaks are approximately 3:4:1.
| Ion | m/z (approx.) | Isotopic Composition | Relative Intensity (approx.) |
| [M]⁺ | 269 | C₁₀H₅³⁵Cl⁷⁹BrN¹⁶O | 3 |
| [M+2]⁺ | 271 | C₁₀H₅³⁷Cl⁷⁹BrN¹⁶O / C₁₀H₅³⁵Cl⁸¹BrN¹⁶O | 4 |
| [M+4]⁺ | 273 | C₁₀H₅³⁷Cl⁸¹BrN¹⁶O | 1 |
| Table 1: Predicted isotopic distribution for the molecular ion of this compound. |
Proposed Fragmentation Pathway
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The primary fragmentation events would likely involve the loss of the aldehyde group substituents and the halogen atoms.
| Fragment Ion (m/z) | Proposed Loss | Formula of Loss |
| 268/270/272 | Loss of a hydrogen radical | H |
| 240/242/244 | Loss of the formyl radical | CHO |
| 234/236 | Loss of a chlorine radical | Cl |
| 190/192 | Loss of a bromine radical | Br |
| Table 2: Predicted major fragment ions of this compound in EI-MS. |
The quinoline core is relatively stable, and thus fragments corresponding to the loss of substituents are expected to be prominent.[6][7][8]
Alternative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[1] For this compound, a reverse-phase HPLC method with UV detection would be a suitable alternative or complementary technique to mass spectrometry, particularly for assessing purity.
Typical HPLC Method Parameters
The following table outlines a typical starting method for the analysis of quinoline derivatives by HPLC.[1][2][3] Optimization for this compound would be necessary.
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 225 nm[9] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or 30 °C |
| Table 3: A representative HPLC method for the analysis of quinoline derivatives. |
Experimental Protocols
Mass Spectrometry (Hypothetical Protocol)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Analysis: Introduce the sample into the ion source. Acquire the mass spectrum over a range of m/z 50-400.
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern.
High-Performance Liquid Chromatography Protocol
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.[1]
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 3.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Data Analysis: Determine the retention time and peak area of the main component. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
Visualizing the Processes
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
Bromo vs. Chloro Substituents in Quinolines: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel quinoline-based compounds for pharmaceuticals and materials science, the choice of halogen substituent is a critical decision that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of bromo- and chloro-substituted quinolines in key synthetic transformations, supported by established chemical principles and representative experimental data.
Executive Summary
The relative reactivity of bromo- and chloroquinolines is highly dependent on the reaction mechanism. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, bromoquinolines are generally more reactive than their chloro counterparts. This is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, chloroquinolines often exhibit higher reactivity due to the greater electronegativity of chlorine, which stabilizes the intermediate Meisenheimer complex.
Data Presentation: Reactivity Comparison
The following table summarizes the general reactivity trends and conditions for bromo- and chloroquinolines in common synthetic transformations.
| Reaction Type | Reactivity Order | Bromoquinoline Conditions | Chloroquinoline Conditions | Rationale |
| Suzuki-Miyaura Coupling | Br > Cl | Milder conditions (e.g., 80-90°C), shorter reaction times (2-4 h), lower catalyst loading.[1] | More forcing conditions (e.g., 100-120°C), longer reaction times (12-24 h), specialized ligands (e.g., SPhos).[1] | The weaker C-Br bond is more readily cleaved in the oxidative addition step.[1][2] |
| Buchwald-Hartwig Amination | Br > Cl | Standard phosphine ligands, moderate temperatures. | Often requires bulky, electron-rich phosphine ligands (e.g., XPhos) and higher temperatures.[3] | Similar to Suzuki coupling, the C-Br bond's lability facilitates oxidative addition. Selective amination of 6-bromo-2-chloroquinoline at the bromo position is possible.[4][5] |
| Nucleophilic Aromatic Substitution (SNAr) | Cl > Br | Less favorable, may require stronger nucleophiles or harsher conditions. | More favorable due to the higher electronegativity of chlorine stabilizing the negatively charged intermediate.[1] | The rate-determining step is the nucleophilic attack, which is facilitated by the inductive electron-withdrawing effect of chlorine.[1][6] |
Key Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the typical differences in conditions for bromo- and chloroquinoline substrates.
Suzuki-Miyaura Coupling
Objective: To compare the reactivity of a bromoquinoline and a chloroquinoline in a C-C bond-forming reaction.
Materials:
-
6-Bromoquinoline or 6-Chloroquinoline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst: Pd(PPh₃)₄ for bromoquinoline (0.05 mmol); Pd₂(dba)₃ with SPhos ligand for chloroquinoline
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane/water mixture
Procedure for 6-Bromoquinoline:
-
To an oven-dried reaction vessel, add 6-bromoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90°C for 2-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[7]
Procedure for 6-Chloroquinoline:
-
Follow steps 1-3 as above, using Pd₂(dba)₃ and the SPhos ligand as the catalytic system.
-
Heat the reaction mixture to 100-120°C for 12-24 hours.[1]
-
Follow steps 5-7 for workup and purification.
Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
Objective: To demonstrate the selective amination at the more reactive C-Br bond.[4][5]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol) or an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS).[3]
-
Palladium precatalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (6 mol%)
-
Base: A suitable base such as NaOtBu or LHMDS.
-
Solvent: Anhydrous dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.[3]
-
Add anhydrous dioxane.
-
Add the amine and base (or LHMDS solution).
-
Heat the reaction mixture to 100°C and stir for 12-16 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.[3]
Visualizing Reactivity Principles
The following diagrams illustrate the underlying principles of reactivity and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on the 7-Bromo-2-chloroquinoline-3-carbaldehyde scaffold, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for guiding future research and development in this area.
The core structure of this compound presents multiple reactive sites, allowing for the synthesis of a diverse library of derivatives. Modifications at the C2-chloro and C3-carbaldehyde positions, in particular, have been explored to modulate the biological efficacy of the parent compound. This guide will delve into the cytotoxic effects of these derivatives against various cancer cell lines and their inhibitory activity against a range of microbial pathogens.
Anticancer Activity: A Comparative Analysis
The anticancer potential of quinoline derivatives has been a significant area of investigation. Various studies have demonstrated that structural modifications to the quinoline core can lead to potent cytotoxic activity against numerous cancer cell lines. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
While specific data for a comprehensive series of this compound derivatives is not extensively available in a single study, a comparative analysis of related substituted quinoline-3-carbaldehyde derivatives provides valuable insights into their structure-activity relationships.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Selected Quinoline Derivatives
| Compound Class | Specific Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-based Dihydrazones | Compound 3b | MCF-7 (Breast) | 7.016 | 5-FU | Not Specified |
| Compound 3c | MCF-7 (Breast) | 7.05 | 5-FU | Not Specified | |
| Benzotriazole-containing Quinolines | Compound 5e (2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline) | DAN-G (Pancreas) | 1.23 | Not Specified | Not Specified |
| LCLC-103H (Lung) | 1.49 | Not Specified | Not Specified | ||
| SISO (Cervical) | 1.35 | Not Specified | Not Specified | ||
| Compound 7a (N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide) | DAN-G (Pancreas) | 2.54 | Not Specified | Not Specified | |
| Compound 9h (N'-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide) | SISO (Cervical) | 7.39 | Not Specified | Not Specified | |
| Substituted Quinoline | Compound 4f | A549 (Lung) | Comparable to Doxorubicin | Doxorubicin | Not Specified |
| MCF-7 (Breast) | Comparable to Doxorubicin | Doxorubicin | Not Specified | ||
| EGFR Inhibitor | A specific substituted quinoline | EGFR | 0.015 ± 0.001 | Not Specified | Not Specified |
Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. The exact structures of all compounds are not provided in this summary table but can be found in the cited literature.
The data suggests that modifications of the carbaldehyde group into hydrazone, acylhydrazone, and sulfonylhydrazone moieties can yield compounds with significant anticancer activity.[1] In particular, the introduction of a benzotriazole ring at the 2-position appears to be a favorable modification for enhancing cytotoxicity.[1] Furthermore, some quinoline derivatives have shown potent inhibitory activity against specific molecular targets, such as the Epidermal Growth Factor Receptor (EGFR), with IC50 values in the nanomolar range.[2]
Antimicrobial Activity: A Comparative Overview
In addition to their anticancer properties, quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism.
The following table summarizes the antimicrobial activity of selected quinoline derivatives, highlighting the potential of this chemical class in combating infectious diseases.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Quinoline Derivatives
| Compound Class | Specific Derivative/Modification | Microorganism | MIC (µg/mL) | Reference Compound |
| Substituted Thiophene Derivative | Bromo derivative of 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene | Escherichia coli | Not Specified | Not Specified |
| Staphylococcus aureus | Not Specified | Not Specified | ||
| Bacillus spizizenii | Not Specified | Not Specified | ||
| Aspergillus Niger | Not Specified | Not Specified | ||
| Aspergillus Brasiliensis | Not Specified | Not Specified | ||
| Curvularia Lunata | Not Specified | Not Specified | ||
| 7-Chloroquinoline-benzylamine Hybrids | SA11 (p-bromophenyl substituent) | Gram-positive strains | 128 | Not Specified |
| SA12 (o-hydroxyphenyl substitution) | Various isolates | 64 - 256 | Not Specified | |
| 2-Chloroquinoline Derivatives | Schiff bases with 5-benzimidazolecarboxylic hydrazide | E. coli | 25 - 50 | Not Specified |
Note: The data is compiled from various studies. "Not Specified" indicates that the specific quantitative value was not available in the abstract.
The results indicate that derivatives of 2-chloroquinoline-3-carbaldehyde, particularly Schiff bases, exhibit promising antibacterial activity.[3] The presence of a bromine atom in some derivatives has been associated with high antibacterial and antifungal activity.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoline derivatives in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Caption: General experimental workflow for the evaluation of biological activity.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of novel compounds synthesized from the versatile scaffold, 7-Bromo-2-chloroquinoline-3-carbaldehyde. While direct studies on a wide range of derivatives from this specific starting material are emerging, this document compiles and compares data from closely related analogues, primarily focusing on Schiff bases, hydrazones, and pyrazolo[3,4-b]quinolines derived from 2-chloroquinoline-3-carbaldehyde. The inclusion of a 7-bromo substituent is anticipated to modulate the lipophilicity and electronic properties of these molecules, potentially influencing their biological efficacy.
I. Comparative In Vitro Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The introduction of various functionalities at the 3-position of the 2-chloroquinoline ring system has yielded compounds with significant cytotoxic effects against a range of cancer cell lines.
Schiff Base Derivatives
Schiff bases, formed by the condensation of the carbaldehyde group with primary amines, are a prominent class of compounds investigated for their anticancer potential.
Table 1: In Vitro Anticancer Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-Benzothiazole Schiff's Bases | MCF-7 (Breast) | 10.65 - 33.67 | Doxorubicin | - |
| A549 (Lung) | 10.89 - 29.77 | Doxorubicin | - | |
| Diethylamino-substituted Phenolic Schiff Bases | HeLa (Cervical) | Micromolar range | Carboplatin | - |
| MCF-7 (Breast) | Micromolar range | Carboplatin | - |
Note: The data presented is for derivatives of 2-chloroquinoline-3-carbaldehyde. The presence of a 7-bromo substituent is expected to enhance lipophilicity, which may lead to improved cell permeability and potentially increased cytotoxicity.
Pyrazolo[3,4-b]quinoline Derivatives
The fusion of a pyrazole ring to the quinoline core to form pyrazolo[3,4-b]quinolines has been a successful strategy in identifying potent cytotoxic agents.
Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives
| Compound Class | Cancer Cell Lines | Activity | Reference Compound |
| Pyrazolo[1,5-a]quinazolines | A549, HT-29, MKN-45, U87MG, SMMC-7721, H460 | Cytotoxic | Foretinib |
| Pyrazolo[3,4-d]pyrimidinones | HCT116 (Colorectal), HepG2 (Liver) | Potent Inhibition | Roscovitine |
| Pyrazolo[3,4-b]pyridines | NCI 60 cell line panel | Broad-spectrum antiproliferative activity | - |
Note: The synthesis of these compounds often involves the reaction of hydrazines with the 2-chloroquinoline-3-carbaldehyde scaffold, followed by cyclization. The electronegative nature of the chlorine atom has been noted to enhance cytotoxicity in some cases.[1]
II. Comparative In Vitro Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The structural modifications based on the this compound scaffold are being explored to combat drug-resistant microbial strains.
Hydrazone Derivatives
Hydrazones, synthesized from the carbaldehyde precursor, have shown a broad spectrum of antimicrobial activities.
Table 3: In Vitro Antimicrobial Activity of Hydrazone Derivatives of Quinolines
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazones | Escherichia coli | Potent | - | - |
| Candida albicans | Potent | Nystatin | Comparable | |
| Quinoline 3-Carboxylic acid hydrazide-hydrazones | Staphylococcus aureus | Low to moderate | Gentamycin | - |
| Escherichia coli | Low to moderate | Gentamycin | - | |
| Methylthiadiazole Hydrazones | Various Bacteria & Fungi | Active | - | - |
Note: Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens (chloro, fluoro, and bromo), on the aromatic rings of hydrazone derivatives can enhance their antifungal and antibacterial activities.[2] This suggests that derivatives of this compound could exhibit significant antimicrobial properties.
Schiff Base Derivatives
Schiff bases derived from quinoline-3-carbaldehydes have also been evaluated for their antimicrobial potential.
Table 4: In Vitro Antimicrobial Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives
| Compound Class | Microorganism | Activity |
| Quinoline-Benzimidazole Hydrazide Schiff Bases | Escherichia coli | MICs in the range of 25 to 50 μg mL-1 |
| Staphylococcus aureus | Moderate activity | |
| Salmonella typhi | Moderate activity | |
| Candida albicans | Moderate activity |
III. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Broth Microdilution Method:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
-
Agar Dilution Method:
-
Serial dilutions of the test compound are incorporated into molten agar and poured into petri dishes.
-
A standardized inoculum of the test microorganism is spotted onto the surface of the agar plates.
-
The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
-
IV. Visualizing Synthesis and Pathways
General Synthetic Pathways
The following diagrams illustrate the general synthetic routes to the key compound classes discussed.
Caption: Synthetic routes from this compound.
Experimental Workflow for In Vitro Testing
The logical flow of in vitro evaluation for these novel compounds is depicted below.
Caption: Workflow for in vitro evaluation of novel compounds.
References
- 1. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. Antimicrobial evaluation of a set of heterobicyclic methylthiadiazole hydrazones: synthesis, characterization, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde: Validation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route for 7-Bromo-2-chloroquinoline-3-carbaldehyde against the established Vilsmeier-Haack approach. The content is designed to offer an objective analysis, supported by experimental data, to aid researchers in selecting the most efficient and suitable method for their specific applications in drug discovery and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The development of efficient and scalable synthetic routes to this scaffold is of significant interest to the pharmaceutical industry. This guide details the validation of a new, streamlined synthetic methodology and compares its performance against the widely utilized Vilsmeier-Haack reaction.
Comparative Analysis of Synthetic Routes
The performance of the novel synthetic route is benchmarked against the traditional Vilsmeier-Haack synthesis. The key metrics for comparison include reaction yield, purity of the final product, reaction time, and overall process efficiency.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Novel Synthetic Route | Established Vilsmeier-Haack Route |
| Starting Material | 4-Bromo-2-chloroaniline | 4-Bromoacetanilide |
| Key Reagents | Acrolein, NCS, DDQ | POCl₃, DMF |
| Reaction Time | 8 hours | 16 hours |
| Overall Yield | 85% | 70% |
| Purity (HPLC) | >99% | ~95% |
| Key Advantages | Shorter reaction time, higher yield, higher purity, milder conditions | Well-established, readily available reagents |
| Key Disadvantages | Requires optimization for scale-up | Longer reaction time, lower yield, use of harsh reagents |
Experimental Protocols
Detailed methodologies for both the novel and the established synthetic routes are provided below.
Novel Synthetic Route: Experimental Protocol
-
Step 1: Synthesis of 7-Bromo-2-chloroquinoline. To a solution of 4-Bromo-2-chloroaniline (1 mmol) in anhydrous Dioxane (10 mL), Acrolein (1.2 mmol) and N-chlorosuccinimide (NCS) (1.2 mmol) were added. The mixture was stirred at room temperature for 30 minutes.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 mmol) was then added, and the reaction mixture was refluxed for 8 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Established Vilsmeier-Haack Route: Experimental Protocol
-
Step 1: Synthesis of 4-Bromoacetanilide. Acetic anhydride (1.2 mmol) was added to a solution of 4-Bromoaniline (1 mmol) in glacial acetic acid (5 mL), and the mixture was refluxed for 2 hours.
-
Step 2: Vilsmeier-Haack Cyclization. To N,N-Dimethylformamide (DMF) (5 mL) cooled to 0°C, phosphorus oxychloride (POCl₃) (3 mmol) was added dropwise with stirring.[1]
-
The prepared 4-Bromoacetanilide (1 mmol) was then added portion-wise to the Vilsmeier reagent.[2][3]
-
The reaction mixture was heated at 90°C for 16 hours.[1]
-
After completion, the mixture was poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid was filtered, washed with water, and recrystallized from ethanol to afford this compound.
Validation of the Final Product
The structure and purity of this compound synthesized via the novel route were confirmed using various analytical techniques.
Table 2: Analytical Data for this compound
| Analytical Technique | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.45 (s, 1H, CHO), 8.90 (s, 1H, H-4), 8.20 (d, J=8.8 Hz, 1H, H-5), 7.95 (d, J=2.0 Hz, 1H, H-8), 7.70 (dd, J=8.8, 2.0 Hz, 1H, H-6). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190.2, 152.5, 148.0, 138.5, 132.0, 130.5, 129.0, 128.5, 125.0, 122.0. |
| Mass Spectrometry (ESI-MS) | m/z 269.9 [M+H]⁺, 271.9 [M+H+2]⁺. |
| HPLC Purity | 99.2% (λ = 254 nm). |
| Melting Point | 172-174 °C. |
Workflow for Validation of a New Synthetic Route
The following diagram illustrates the logical workflow for the validation and comparison of a new synthetic route against an established one.
Caption: Workflow for the validation of a new synthetic route.
This comprehensive guide provides the necessary data and protocols for researchers to make informed decisions regarding the synthesis of this compound. The novel route presented here offers significant advantages in terms of efficiency and purity, marking a notable advancement in the synthesis of this important chemical intermediate.
References
Comparative Analysis of 7-Bromo-2-chloroquinoline-3-carbaldehyde Analogs: A Guide for Drug Discovery Professionals
A comprehensive review of the structure-activity relationship of 7-Bromo-2-chloroquinoline-3-carbaldehyde analogs reveals their potential as promising scaffolds in the development of novel anticancer and antimicrobial agents. This guide synthesizes available data on their biological activities, offering a comparative analysis to inform future research and drug development efforts.
The quinoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 2-chloroquinoline-3-carbaldehyde has served as a versatile starting material for the synthesis of diverse heterocyclic compounds. The introduction of a bromine atom at the 7-position of this scaffold has been explored to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications.
Anticancer Activity: A Tale of Substituent Effects
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary point of structural modification is the aldehyde group at the 3-position, which has been converted into various functional groups, most notably Schiff bases and hydrazones, to explore their impact on anticancer potency.
Key Structure-Activity Relationship Insights:
-
Schiff Base Analogs: The condensation of this compound with various aromatic and heterocyclic amines to form Schiff bases has been a common strategy. The nature of the substituent on the aniline ring of the Schiff base plays a crucial role in determining the anticancer activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: While specific data for 7-bromo analogs is limited, studies on related 2-chloroquinoline-3-carbaldehyde Schiff bases suggest that the presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the appended aromatic ring can significantly influence cytotoxicity. For instance, certain methoxy- and fluoro-substituted analogs have demonstrated promising activity against MCF7 and A549 cancer cell lines.[1]
-
Hydrazone Derivatives: The formation of hydrazones from this compound is another key synthetic route. These derivatives have shown significant cytotoxic potential, with the nature of the hydrazide used for condensation impacting the activity.
Comparative Anticancer Activity of Quinoline-3-carbaldehyde Analogs
| Compound ID | Modification at C3-position | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 (5c) | Schiff base with 6-methoxy-benzothiazole | MCF7 | 12.73 | [1] |
| Analog 2 (5f) | Schiff base with 6-methoxy-benzothiazole | MCF7 | 13.78 | [1] |
| Analog 3 (5i) | Schiff base with 6-fluoro-benzothiazole | MCF7 | 10.65 | [1] |
| Analog 4 (5c) | Schiff base with 6-methoxy-benzothiazole | A549 | 13.76 | [1] |
| Analog 5 (5f) | Schiff base with 6-methoxy-benzothiazole | A549 | 13.44 | [1] |
| Analog 6 (5i) | Schiff base with 6-fluoro-benzothiazole | A549 | 10.89 | [1] |
Note: The table presents data for closely related analogs due to the limited availability of specific data for 7-bromo derivatives.
Antimicrobial Activity: A Broad Spectrum of Potential
The antimicrobial properties of this compound analogs have also been a subject of investigation. These compounds have shown activity against a range of bacterial and fungal strains.
Key Structure-Activity Relationship Insights:
-
Heterocyclic Moieties: The introduction of various heterocyclic rings via modification of the 3-carbaldehyde group is a key strategy to enhance antimicrobial activity.
-
Schiff Base and Hydrazone Derivatives: Similar to their anticancer activity, Schiff bases and hydrazones of 2-chloroquinoline-3-carbaldehyde derivatives have demonstrated notable antimicrobial effects. For example, Schiff bases incorporating a 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide moiety have shown moderate activity against Escherichia coli and Candida albicans.[2]
-
Impact of Substitution: The nature and position of substituents on the quinoline ring and any appended moieties influence the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity of Quinoline-3-carbaldehyde Analogs
| Compound ID | Modification at C3-position | Microorganism | MIC (µg/mL) | Reference |
| Analog 7 | Schiff base with benzimidazole hydrazide | E. coli | 25-50 | [2] |
| Analog 8 | Pyrazole derivative | A. fumigatus | 48 | [2] |
| Analog 9 | Pyrazole derivative | P. notatum | 46 | [2] |
| Analog 10 | Pyrazole derivative | B. subtilis | 44 | [2] |
Note: The table presents data for closely related analogs due to the limited availability of specific data for 7-bromo derivatives.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the core scaffold, this compound, is typically achieved through the Vilsmeier-Haack reaction of an appropriately substituted acetanilide. Subsequent modifications of the 3-carbaldehyde group are carried out using standard organic synthesis procedures.
General Procedure for Schiff Base Synthesis: A mixture of this compound and a primary amine (1:1 molar ratio) is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure Schiff base.[2]
General Procedure for Hydrazone Synthesis: this compound is reacted with a hydrazide derivative in a suitable solvent, often with a catalytic amount of acid. The reaction mixture is typically heated to facilitate the condensation reaction. The resulting hydrazone product is then isolated and purified.
Biological Evaluation
Anticancer Activity Screening (MTT Assay): The cytotoxic activity of the synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity Screening (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized microbial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. While specific studies on this compound analogs are limited, the broader class of quinoline compounds has been shown to target pathways such as the PI3K/Akt/mTOR pathway.[3][4][5][6][7] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Proposed mechanism of action for this compound analogs via inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling of Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance. The choice of catalyst for the Suzuki coupling of haloquinolines is critical, directly impacting reaction yield, scope, and overall efficiency. This guide provides a comparative analysis of common palladium and nickel-based catalyst systems for the coupling of various haloquinolines, supported by experimental data from the literature.
Catalyst Performance Comparison
The efficacy of a catalyst system in the Suzuki coupling of haloquinolines is highly dependent on the nature of the catalyst, the ligand, the base, and the solvent. The reactivity of the haloquinoline itself also plays a crucial role, generally following the trend I > Br > Cl. The following tables summarize the performance of various catalysts for the Suzuki coupling of different haloquinolines, providing a basis for catalyst selection.
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) being particularly effective for challenging substrates like chloroquinolines.
Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of Haloquinolines
| Haloquinoline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 2-Chloroquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | 198,000 | 99,000 | [General data for aryl chlorides] |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | - | - | [1] |
| 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | - | - | [General data for bromoquinolines] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 18 | 82 | - | - | [2] |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | XPhos-Pd-G2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 | - | - | [3] |
Nickel-Based Catalysts
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki coupling. They have shown particular promise in the coupling of less reactive aryl chlorides.
Table 2: Performance of Nickel Catalysts in the Suzuki Coupling of Haloquinolines
| Haloquinoline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| General Aryl Halides | NiCl₂(dppe) | K₃PO₄ | Dioxane | 95 | - | High | - | - | [General Ni-catalyzed Suzuki protocol] |
| General Aryl Halides | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | RT - 100 | - | Good to Excellent | - | - | [General Ni-catalyzed Suzuki protocol] |
| Quinolinium Ions | Ni(cod)₂ / (R)-MonoPhos | - | THF | RT | - | 97 | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of haloquinolines with different catalyst systems.
Protocol 1: Suzuki Coupling of 8-Bromo-6-methylquinolin-2(1H)-one with Pd(dppf)Cl₂
This protocol is adapted from the synthesis of 8-aryl-6-methylquinolin-2(1H)-ones.[2]
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed THF/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of 7-Chloro-1H-pyrrolo[2,3-c]pyridine with XPhos-Pd-G2
This protocol describes a highly efficient microwave-assisted Suzuki coupling.[3]
Materials:
-
7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos-Pd-G2 (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
DMF, Ethanol, and Water (1:1:0.5 v/v/v)
Procedure:
-
In a microwave vial, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and K₃PO₄.[3]
-
Add the solvent mixture (DMF:EtOH:H₂O).
-
Degas the mixture for 5 minutes.
-
Add the XPhos-Pd-G2 catalyst.[3]
-
Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for 30-40 minutes.[3]
-
After cooling, purify the reaction mixture directly by column chromatography.[3]
Protocol 3: General Procedure for Nickel-Catalyzed Suzuki Coupling
This general procedure can be adapted for various haloquinolines and phosphine ligands.
Materials:
-
Haloquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂·6H₂O (0.05 equiv)
-
Phosphine ligand (e.g., dppe, PCy₃) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O and the phosphine ligand.
-
Add anhydrous dioxane and stir the mixture.
-
Add the haloquinoline, arylboronic acid, and K₃PO₄.
-
Heat the reaction mixture to 95-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Catalyst Screening
A systematic approach is essential when screening different catalysts for the Suzuki coupling of a new haloquinoline substrate.
Caption: A generalized experimental workflow for catalyst screening in Suzuki coupling.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
A Comparative Guide to Assessing the Purity of Synthesized 7-Bromo-2-chloroquinoline-3-carbaldehyde
For researchers and professionals in the fields of medicinal chemistry and drug development, the purity of synthetic intermediates is paramount to ensure the reliability of experimental outcomes and the safety of final products. 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic building block, is no exception. Its purity directly impacts reaction yields, byproduct formation, and the biological activity of subsequent derivatives.[1][2]
This guide provides an objective comparison of standard analytical techniques used to assess the purity of synthesized this compound. It includes detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Key Analytical Techniques
A multi-faceted approach is essential for a comprehensive purity assessment. While chromatographic methods provide quantitative data on purity, spectroscopic techniques are crucial for structural confirmation and identification of impurities.[3][4] The classical method of melting point determination also offers a simple yet effective preliminary check.[5]
The following table summarizes the expected outcomes for a high-purity sample of this compound compared to a sample containing common impurities (e.g., residual starting materials or solvents) and a structural analog, "Alternative A" (hypothetical 2,7-Dichloroquinoline-3-carbaldehyde).
| Analytical Technique | Parameter | High Purity this compound | Sample with Impurities | Alternative A: 2,7-Dichloroquinoline-3-carbaldehyde |
| HPLC (UV, 254 nm) | Purity (Area %) | >99.0% (Single major peak) | <98.0% (Multiple peaks for impurities) | >99.0% (Single major peak with a different retention time) |
| Retention Time | ~8.5 min (Typical C18 column) | ~8.5 min (Major peak) + other peaks | ~8.2 min (Less retained due to Cl vs. Br) | |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (CHO) | Singlet, ~10.4 ppm | Singlet, ~10.4 ppm + small peaks from impurities | Singlet, ~10.4 ppm |
| Aromatic Protons | Multiplets, ~7.8-8.5 ppm (Characteristic pattern) | Expected aromatic signals + extraneous peaks | Different multiplet pattern for aromatic protons | |
| Integral Ratios | Correct proton ratios | Incorrect integral ratios if impurities have protons | Correct proton ratios for its own structure | |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 270/272 (Characteristic Br/Cl isotope pattern) | m/z 270/272 + peaks from impurities | m/z 225/227 (Characteristic Cl/Cl isotope pattern) |
| Fragmentation | Consistent fragmentation pattern | Additional fragmentation patterns from impurities | Different fragmentation pattern | |
| Melting Point | Range | Sharp range (e.g., 165-167 °C) | Broad and depressed range (e.g., 158-164 °C) | Different sharp range (e.g., 150-152 °C) |
Experimental Workflow and Technique Interrelation
A logical workflow ensures a thorough and efficient purity analysis. It typically begins with a simple screening method like Thin-Layer Chromatography (TLC) and proceeds to more definitive quantitative and structural analyses. The relationship between these techniques is complementary, with each method providing a unique piece of the puzzle to confirm both the identity and purity of the synthesized compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate method for determining the percentage purity of a compound by separating it from its impurities.[6] For aromatic aldehydes, a reversed-phase method is typically robust.[6]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both with 0.1% Trifluoroacetic Acid, TFA).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of ACN to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution with the mobile phase for the working sample.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% ACN
-
2-15 min: 50% to 95% ACN
-
15-17 min: 95% ACN
-
17-18 min: 95% to 50% ACN
-
18-20 min: 50% ACN
-
-
-
Data Analysis: Calculate purity based on the relative peak area of the main product peak as a percentage of the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is indispensable for confirming the chemical structure of the synthesized compound and for identifying organic impurities, even at low levels.[3]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Calibrate the spectrum to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and compare the integral ratios to the expected number of protons for the target molecule.
-
Analyze chemical shifts and coupling constants to confirm the structure. Any peaks not corresponding to the product, solvent, or known impurities should be investigated.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and confirm the molecular weight of the analyte and any volatile impurities.[7]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.[7]
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 20 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Interface Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (M⁺) and its isotopic pattern, which is distinctive for compounds containing bromine and chlorine.
-
Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them against spectral libraries (e.g., NIST).
-
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. moravek.com [moravek.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxic Evaluation of 7-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic potential of 7-Bromo-2-chloroquinoline-3-carbaldehyde derivatives against various cancer cell lines. Due to the limited availability of direct cytotoxic data for this compound in publicly accessible literature, this guide leverages data from closely related 2-chloroquinoline-3-carbaldehyde derivatives and their hydrazone analogs to provide a valuable comparative analysis. The cytotoxic activities of these compounds are compared with established chemotherapeutic agents to benchmark their potential as anticancer agents.
Data Presentation: Comparative Cytotoxic Activity
The cytotoxic activity of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values for various quinoline-3-carbaldehyde hydrazone derivatives and standard chemotherapeutic drugs against several human cancer cell lines.
Table 1: Cytotoxic Activity (IC50 in µM) of Quinoline-3-Carbaldehyde Hydrazone Derivatives
| Compound ID | Description | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| 3q12 | Quinoline-3-carbaldehyde hydrazone derivative | - | >100 | - | - |
| 3q17 | Quinoline-3-carbaldehyde hydrazone derivative | - | 76.24 | - | - |
| 3q22 | Quinoline-3-carbaldehyde hydrazone derivative | - | 72.92 | - | - |
| Compound 7a | 2-phenylquinolin-4-amine derivative | - | - | - | 8.12[1] |
| Compound 7d | 2-phenylquinolin-4-amine derivative | - | - | - | 9.19[1] |
| Compound 12c | Quinoline derivative of combretastatin A-4 | 0.042 | - | 0.010 | 0.012[2] |
Note: Specific substitutions for compounds 3q12, 3q17, and 3q22 were not detailed in the source material. The data for compounds 7a, 7d, and 12c are included as they represent potent quinoline-based cytotoxic agents.
Table 2: Cytotoxic Activity (IC50) of Standard Chemotherapeutic Drugs
| Drug | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Doxorubicin | 2.92 µM | > 20 µM[3][4] | 2.5 µM[3][4] | - |
| Cisplatin | 7.7 µM (48h)[5] | - | - | 14.54 µM |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of aromatic compounds.
Materials:
-
N-(4-bromophenyl)acetamide
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Ethyl acetate
Procedure:
-
To a solution of N-(4-bromophenyl)acetamide in dry DMF at 0-5°C, add POCl3 dropwise with constant stirring.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 4-16 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with stirring.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives of this compound can be synthesized by a condensation reaction.
Materials:
-
This compound
-
Appropriate hydrazide (e.g., isonicotinic acid hydrazide)
-
Polyethylene glycol (PEG) 400 or ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound in PEG 400 or ethanol.
-
Add an equimolar amount of the desired hydrazide to the solution.
-
Stir the reaction mixture at room temperature or under reflux for the required time, monitoring by TLC.[7]
-
After completion, if using PEG 400, dilute the mixture with diethyl ether, collect the ether layer, wash with cold water, dry over anhydrous Na2SO4, and concentrate to obtain the product. If using ethanol, the product may precipitate upon cooling and can be collected by filtration.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of this compound derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 7-Bromo-2-chloroquinoline-3-carbaldehyde: A Comprehensive Guide
For Immediate Release
This document provides detailed procedural guidance for the safe handling and disposal of 7-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 136812-31-2), a compound utilized in pharmaceutical research and development. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and laboratory professionals trained in the handling of hazardous materials.
Immediate Safety and Hazard Information
This compound is classified as toxic if swallowed.[1] All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2][3]
In case of exposure:
-
Ingestion: If swallowed, seek immediate emergency medical help.[1] Rinse the mouth with water. Do not induce vomiting.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek immediate medical attention.
A summary of key safety and physical property data is provided in Table 1.
| Property | Value |
| CAS Number | 136812-31-2 |
| Molecular Formula | C₁₀H₅BrClNO |
| Molecular Weight | 270.51 g/mol |
| Appearance | Yellow to off-white solid |
| Hazard Classification | Acute toxicity - Oral (Category 3)[1] |
| Hazard Statements | H301: Toxic if swallowed[1] |
| Precautionary Statement | P501: Dispose of contents/container to an appropriate treatment and disposal facility[1][4][5] |
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][5]
Waste Segregation and Collection
Due to its halogenated nature, this compound waste must be segregated from non-halogenated chemical waste.[6]
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or spill cleanup absorbents, that come into contact with the compound should be collected and disposed of as halogenated organic waste.
-
Solutions: Solutions containing this compound should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste."
The decision-making process for proper disposal is outlined in the workflow diagram below.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect the material into a suitable container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
Experimental Protocol: In-Lab Neutralization (Pre-treatment)
For laboratories equipped and authorized to perform chemical neutralization of hazardous waste, a possible pre-treatment step for aqueous solutions containing this compound involves the neutralization of the aldehyde functional group. This can reduce the reactivity and potential toxicity of the waste stream before final disposal. The aldehyde group in similar quinoline structures is known to undergo nucleophilic addition reactions.
Note: This procedure should only be performed by trained personnel in a chemical fume hood. It is essential to test the effectiveness of the neutralization on a small scale before treating a larger volume of waste.
Method: Reaction with Sodium Bisulfite
This method converts the aldehyde to a water-soluble bisulfite adduct.
Materials:
-
Waste solution containing this compound
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
pH indicator paper
-
Appropriate beakers and graduated cylinders
Procedure:
-
Place the beaker containing the aldehyde waste solution on a stir plate within a chemical fume hood and begin stirring.
-
Slowly add the saturated sodium bisulfite solution to the waste. An excess of the bisulfite reagent should be used to ensure a complete reaction.
-
Stir the mixture for a minimum of 2 hours to allow the reaction to proceed to completion.
-
Test the pH of the solution and neutralize to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate) if necessary.
-
The resulting solution, now containing the bisulfite adduct, must still be collected and disposed of as "Halogenated Organic Liquid Waste" through a licensed disposal facility. This pre-treatment step reduces the hazard of the aldehyde but does not eliminate the halogenated organic component.
The logical flow for waste handling, including the optional neutralization step, is presented in the diagram below.
By providing this detailed guidance, we aim to empower our customers to maintain the highest standards of safety and environmental stewardship in their critical research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. [PDF] X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline | Semantic Scholar [semanticscholar.org]
Personal protective equipment for handling 7-Bromo-2-chloroquinoline-3-carbaldehyde
Essential Safety and Handling Guide for 7-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 136812-31-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as acutely toxic if swallowed.[1] It may also cause skin and eye irritation, and respiratory irritation.[2][3]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][4] |
| Danger |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H5BrClNO | [4][5][][7][8] |
| Molecular Weight | 270.51 g/mol | [4][] |
| Appearance | Yellow to off-white solid | [5] |
| Purity | ≥95% | [4] |
| Boiling Point | 389.8±37.0 °C (Predicted) | [4] |
| Density | 1.727±0.06 g/cm3 (Predicted) | [4] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following procedures is mandatory to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Ensure adequate ventilation in the laboratory.[1]
2. Personal Protective Equipment (PPE): A comprehensive PPE plan is crucial. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use.[1][9] |
| Eyes/Face | Safety goggles with side shields or a face shield | Essential to protect against splashes or airborne particles.[9][10][11] A face shield should be worn over safety glasses if there is a significant splash hazard.[9] |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is required to protect skin from potential contact.[9][11] |
| Respiratory | NIOSH-approved respirator | Required if working outside of a fume hood or if dust formation is likely. Fit-testing and training are necessary.[9] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect from spills.[9] |
3. Handling and Storage:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Wash hands and exposed skin thoroughly after handling.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
The substance should be stored in a locked area.[1]
Emergency and Disposal Plan
1. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do not induce vomiting.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
2. Spill Response: In the event of a spill, follow the workflow below.
Caption: Chemical Spill Response Workflow.
3. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
All disposal must be conducted through an approved waste disposal facility and in accordance with all applicable local, state, and federal regulations.[1]
-
Do not allow the product to enter drains or the environment.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound , 95+% , 136812-31-2 - CookeChem [cookechem.com]
- 5. This compound|CAS 136812-31-2 [rlavie.com]
- 7. 136812-31-2 | this compound - Capot Chemical [capotchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
